1-(3-Chloropropanoyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-4-3-7(10)9-5-1-2-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKNRRNPIUFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390885 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63177-38-8 | |
| Record name | 1-(3-CHLOROPROPANOYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-(3-Chloropropanoyl)pyrrolidine
CAS Registry Number: 63177-38-8 Formula: C₇H₁₂ClNO Molecular Weight: 161.63 g/mol [1]
Executive Summary
1-(3-Chloropropanoyl)pyrrolidine is a specialized bifunctional intermediate used primarily in the synthesis of pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors. Chemically, it functions as a "masked" acrylamide ; it carries a reactive electrophilic center (the β-chloro group) that can undergo direct nucleophilic substitution or, under basic conditions, eliminate hydrogen chloride to form the Michael acceptor 1-acryloylpyrrolidine. This dual reactivity profile makes it a versatile building block for constructing complex heterocyclic scaffolds, yet it necessitates rigorous control over reaction pH and temperature to prevent premature cyclization or polymerization.
Chemical Identity & Structural Analysis
The molecule consists of a pyrrolidine ring acylated by a 3-chloropropanoic acid moiety.[1][2] The amide bond provides stability against hydrolysis under neutral conditions, while the terminal alkyl chloride serves as the primary site of reactivity.
| Attribute | Detail |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-1-(pyrrolidin-1-yl)propan-1-one; N-(3-Chloropropionyl)pyrrolidine |
| SMILES | ClCCC(=O)N1CCCC1 |
| InChI Key | UUPCYQIIQHSPKR-UHFFFAOYSA-N |
| Structure Type | β-Chloroamide / Nitrogen Heterocycle |
3D Conformational Considerations
Unlike α-chloro amides (e.g., chloroacetyl pyrrolidine), the β-chloro analog possesses a flexible ethylene linker (-CH₂CH₂-). This flexibility allows the terminal chloride to fold back towards the carbonyl oxygen or the amide nitrogen, facilitating intramolecular interactions that can influence reaction kinetics, particularly in cyclization protocols.
Physicochemical Properties
Note: As a specialized intermediate, experimental bulk property data is limited. Values below represent a synthesis of available experimental data and high-confidence predictive models based on structural analogs (e.g., N-alkyl-3-chloropropionamides).
| Property | Value / Description | Source/Note |
| Physical State | Liquid or low-melting solid | Analog inference [1] |
| Boiling Point | ~110–115 °C at 0.5 mmHg | Predicted based on MW/Polarity |
| Density | ~1.15 ± 0.05 g/cm³ | Predicted |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Lipophilic amide character |
| LogP | ~0.6 – 0.9 | Moderate lipophilicity |
| pKa (Conj.[3] Acid) | ~ -0.5 (Amide oxygen) | Non-basic nitrogen |
| Stability | Hygroscopic; hydrolyzes slowly in moist air | Store under inert gas |
Synthetic Utility & Reactivity
The core value of this compound lies in its divergent reactivity . Depending on the conditions, it can follow two distinct mechanistic pathways.
The "Reactivity Switch"
-
Pathway A: Nucleophilic Substitution (Sɴ2): In the presence of weak bases or neutral nucleophiles, the chloride is displaced directly. This is common for introducing the propionyl-pyrrolidine motif into amines or thiols.
-
Pathway B: Elimination-Addition (E1cB / Michael): In the presence of strong bases (e.g., KOtBu, NaH), HCl is eliminated to form 1-acryloylpyrrolidine . This intermediate acts as a potent Michael acceptor, trapping nucleophiles at the β-carbon.
Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the target and its subsequent divergent pathways.
Caption: Synthesis via acid chloride route and subsequent divergent reactivity (Elimination vs. Substitution).
Experimental Protocols
Synthesis via Acyl Chloride Method
This protocol minimizes the formation of the acrylamide byproduct by maintaining low temperatures.
-
Reagent Preparation: Charge a reactor with 3-chloropropionyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.[4]
-
Amidation: Add a solution of Pyrrolidine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM dropwise over 60 minutes. Critical: Maintain internal temperature < 5°C to prevent HCl elimination.
-
Quench: Wash the reaction mixture with cold 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃.
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify via vacuum distillation (high vacuum required) or rapid silica chromatography (eluent: EtOAc/Hexanes).
Analytical Characterization (Expected Data)[8]
-
¹H NMR (400 MHz, CDCl₃): δ 3.82 (t, 2H, -CH₂Cl), 3.48 (t, 2H, pyrrolidine-N-CH₂), 3.40 (t, 2H, pyrrolidine-N-CH₂), 2.75 (t, 2H, -CH₂CO-), 1.85-2.00 (m, 4H, pyrrolidine-C-CH₂).
-
MS (ESI): m/z 162.1 [M+H]⁺.
Handling, Safety, & Stability
Hazard Identification
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[5] 2A (H319), STOT SE 3 (H335).[5]
-
Alkylating Potential: As a β-chloro amide, this compound is a potential alkylating agent. It can react with biological nucleophiles (DNA/proteins). Handle with extreme caution in a fume hood.
Stability & Storage
-
Hydrolysis: The compound is susceptible to hydrolysis in the presence of moisture, releasing 3-chloropropionic acid and pyrrolidine.
-
Cyclization: Long-term storage at ambient temperature may promote slow cyclization or polymerization.
-
Recommendation: Store at -20°C under an argon atmosphere.
References
-
PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Jan 30, 2026). Note: Used for structural analog comparison.
Sources
An In-Depth Technical Guide to the Safe Handling of 1-(3-Chloropropanoyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(3-Chloropropanoyl)pyrrolidine. As a bifunctional molecule featuring a reactive acyl chloride and a pyrrolidine amide moiety, this compound requires stringent safety measures to mitigate risks in a research and development setting. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into hazard identification, risk mitigation strategies, emergency procedures, and proper disposal. The recommendations herein are synthesized from the known reactivity of its constituent functional groups and data from analogous chemical structures, providing a robust framework for its safe utilization in the laboratory.
Compound Profile and Inferred Hazards
This compound is a specialized chemical intermediate. A thorough review of publicly available safety data indicates a lack of a specific, official Safety Data Sheet (SDS) for this exact compound. Therefore, this guide is built upon a foundation of chemical expertise, analyzing the compound's structure to infer its potential hazards.
The molecule consists of two key functional groups that dictate its reactivity and toxicological profile:
-
Acyl Chloride: This functional group is notoriously reactive, especially with nucleophiles. Its primary hazard is its vigorous, exothermic reaction with water, which hydrolyzes the acyl chloride to a carboxylic acid and generates corrosive hydrogen chloride (HCl) gas.[1] This reactivity extends to alcohols, amines, and other protic solvents. Acyl chlorides are typically corrosive, lachrymatory (tear-inducing), and harmful if inhaled or absorbed through the skin.[2]
-
Pyrrolidine Amide: The pyrrolidine ring, while part of a stable amide linkage in this molecule, contributes to the overall toxicological profile. The parent compound, pyrrolidine, is known to be corrosive, causing severe skin burns and eye damage.[3][4] While the amide nitrogen in this compound is non-basic, the potential for metabolic cleavage or degradation into more toxic components necessitates cautious handling.
Given these structural features, this compound must be treated as a corrosive, water-reactive, and acutely toxic substance.
Predicted Hazard Identification and GHS Classification
Based on the hazards of structurally similar compounds like 3-Chloropropionyl chloride, a predicted GHS classification for this compound is provided below.[2][5][6] This serves as a minimum safety standard for handling the compound.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Inhalation | Category 1 | 💀 | Danger | H330: Fatal if inhaled. |
| Skin Corrosion/Irritation | Category 1A | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed. |
| Corrosive to Metals | Category 1 | corrosive | Warning | H290: May be corrosive to metals. |
The Hierarchy of Controls: A Framework for Safety
Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Engineering Controls: The Primary Barrier
Due to its inferred high toxicity upon inhalation and its corrosive nature, all handling of this compound must be performed within a certified chemical fume hood.[7]
-
Chemical Fume Hood: The fume hood is the primary engineering control to prevent inhalation of vapors and corrosive HCl gas that may be generated. Ensure the sash is kept at the lowest possible height during manipulations.
-
Glove Box: For operations requiring an inert atmosphere to prevent hydrolysis, a glove box with a nitrogen or argon atmosphere is mandatory.[8]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[9] In the event of skin or eye contact, immediate and prolonged flushing is the most important first aid measure.
Personal Protective Equipment (PPE): The Final Defense
The selection of appropriate PPE is crucial for preventing direct contact with this hazardous chemical.[10]
| PPE Category | Specification | Rationale & Standard Compliance |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton™). A lighter pair of nitrile gloves may be worn underneath. | The acyl chloride can penetrate standard nitrile gloves. Heavier gloves provide better protection against corrosive materials. Always check breakthrough times.[11] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face from splashes and fumes.[8][12] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A flame-resistant lab coat should be worn at all times. An apron provides an extra barrier against spills of this corrosive liquid.[13] |
| Respiratory Protection | Use in a certified fume hood is the primary control. For emergency situations (e.g., spill), a full-face respirator with an appropriate acid gas/organic vapor cartridge is necessary.[9][12] | The high inhalation toxicity makes respiratory protection paramount. Standard operating procedures should not require respirator use; it is for non-routine and emergency events. |
Chemical Reactivity and Incompatibilities
Understanding the reactivity of this compound is key to its safe handling.
-
Water Reactivity: The compound will react violently with water, producing significant heat and corrosive hydrogen chloride gas.[14] Containers must be kept tightly sealed to prevent contact with atmospheric moisture.[3]
-
Incompatible Materials:
-
Alcohols & Amines: Reacts exothermically to form esters and amides, respectively.
-
Strong Bases (e.g., Sodium Hydroxide): Will cause rapid and violent decomposition.[6]
-
Strong Oxidizing Agents: May lead to a dangerous reaction.[15]
-
Metals: May be corrosive to many metals, especially in the presence of moisture.[2]
-
Storage and Transport
Proper storage is critical to maintaining the stability and safety of this compound.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
-
Atmosphere: The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]
-
Container: Use the original, tightly sealed container. If transferring, use containers made of corrosion-resistant materials (e.g., glass or certain plastics with appropriate liners).[6]
-
Segregation: Store away from bases, oxidizing agents, and water sources.[15]
Spill and Emergency Procedures
A clear, well-rehearsed emergency plan is essential.
8.1 Spill Response Protocol
Key Spill Response Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Vapors: For any spill, controlling the release of corrosive vapors is a priority.
-
Containment (Minor Spill): For small spills (<100 mL), trained personnel wearing full PPE can proceed.
-
Cover the spill with a dry, inert absorbent material like vermiculite, dry sand, or a specialized acid spill absorbent.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[16][17]
-
-
Major Spill: For large spills, or any spill outside of a fume hood, evacuate the entire lab, close the doors, and contact your institution's emergency response team immediately.
8.2 First Aid Measures
Immediate action is critical in the event of exposure.[6]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. Delayed onset of pulmonary edema is possible.[14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. [2][19] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[16] Seek immediate medical attention.
Waste Disposal and Decontamination
All waste containing this compound is considered hazardous waste.
Step-by-Step Quenching/Neutralization Protocol for Excess Reagent:
This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Quenching Solution: Prepare a stirred, ice-cold solution of sodium bicarbonate (NaHCO₃) in water or a dilute sodium hydroxide (NaOH) solution. An alternative is to use a non-protic solvent like THF followed by the slow addition of an alcohol like isopropanol.[20][21]
-
Slow Addition: Under an inert atmosphere (e.g., nitrogen), slowly add the this compound dropwise to the vigorously stirred quenching solution. The reaction is highly exothermic; maintain the temperature with an ice bath.
-
Monitor Reaction: Continue stirring until the reaction (e.g., gas evolution, heat generation) ceases.
-
Neutralization: Check the pH of the resulting solution and neutralize it to a pH between 6 and 8 using an appropriate acid or base.[22]
-
Disposal: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.[4]
Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., an alcohol like isopropanol) followed by a basic solution (e.g., dilute sodium bicarbonate) before washing.
Conclusion
This compound is a valuable research chemical that presents significant, manageable hazards. Its reactivity as an acyl chloride dictates the need for stringent control of moisture and incompatibilities. Its corrosive and toxic nature demands the consistent use of robust engineering controls and comprehensive personal protective equipment. By understanding the chemical principles outlined in this guide and adhering to these safety protocols, researchers can mitigate the risks and handle this compound with confidence and security.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
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VanDeMark Chemical Inc. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloropropionyl chloride. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
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Wang, Y., et al. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Polymers, 13(11), 1788. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
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Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]
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Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
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BHHC Safety Center. (n.d.). Working Safely with Corrosives Meeting Kit. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of acyl (acid) chlorides. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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Technical Monograph: 1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS 57616-69-0)
[1][2][3][4][5]
Executive Summary
1-(3-Chloropropyl)pyrrolidine hydrochloride (CAS 57616-69-0) is a specialized alkylating agent used primarily in the synthesis of pharmaceutical agents requiring a pyrrolidinylpropyl side chain. Unlike simple alkyl halides, this compound reacts via a unique azetidinium ion intermediate , a mechanism that significantly influences reaction kinetics, solvent selection, and impurity profiles.
Its most prominent application is in the commercial synthesis of Cediranib (AZD2171) , a potent VEGFR tyrosine kinase inhibitor. This guide details the physicochemical properties, the reaction mechanism governing its utility, experimental protocols for its use, and validated sourcing channels.
Physicochemical Properties
The stability and reactivity of CAS 57616-69-0 are dictated by its hydrochloride salt form, which suppresses the premature cyclization that would occur in the free base.
| Property | Data |
| Chemical Name | 1-(3-Chloropropyl)pyrrolidine hydrochloride |
| Synonyms | N-(3-Chloropropyl)pyrrolidine HCl; 3-Pyrrolidinopropyl chloride HCl |
| Molecular Formula | C₇H₁₄ClN[1][2][3][4] · HCl (C₇H₁₅Cl₂N) |
| Molecular Weight | 184.11 g/mol |
| Appearance | White to off-white crystalline solid (often hygroscopic) |
| Melting Point | 134–136 °C (Fused solid) |
| Solubility | Highly soluble in water, Methanol, DMSO; Sparingly soluble in non-polar solvents |
| Stability | Stable as HCl salt. Free base is unstable (rapidly cyclizes to azetidinium). |
| Storage | Inert atmosphere (Ar/N₂), Desiccated, 2–8 °C |
Mechanism of Action: The Azetidinium Pathway
Critical Technical Insight: Researchers often mistake the reaction of 1-(3-chloropropyl)pyrrolidine for a standard SN2 displacement. However, kinetic studies confirm that the reaction proceeds through a Neighboring Group Participation (NGP) mechanism.
-
Free Base Formation: Upon neutralization of the HCl salt, the pyrrolidine nitrogen acts as an internal nucleophile.
-
Cyclization: The nitrogen attacks the γ-carbon (bearing the chlorine), displacing the chloride and forming a strained, highly reactive bicyclic azetidinium ion (4-azoniaspiro[3.4]octane).
-
Nucleophilic Attack: The external nucleophile (e.g., a phenol or amine) attacks the azetidinium ring, relieving ring strain and forming the final alkylated product.
This mechanism explains why reactions are often faster in polar aprotic solvents (which stabilize the ionic intermediate) and why "dimer" impurities can form if the concentration of the free base is too high without a trapping nucleophile.
Interactive Pathway Diagram
Figure 1: The reaction pathway is driven by the formation of the reactive azetidinium species.[5] Control of this intermediate is key to high yields.
Experimental Protocol: Phenolic Alkylation
This protocol is adapted from the synthesis of Cediranib intermediates, where a phenol is alkylated to introduce the pyrrolidine ether side chain.
Materials
-
Substrate: Phenolic precursor (1.0 eq)
-
Reagent: 1-(3-Chloropropyl)pyrrolidine hydrochloride (1.2 – 1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent: DMF or NMP (Anhydrous)
-
Catalyst: Sodium Iodide (NaI) (0.1 eq, optional to accelerate chloride displacement)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the phenolic substrate in anhydrous DMF (0.5 M concentration).
-
Activation: Add K₂CO₃ (powdered) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Reagent Addition: Add 1-(3-Chloropropyl)pyrrolidine hydrochloride and NaI in a single portion.
-
Note: The base will neutralize the HCl salt in situ, liberating the free amine which immediately begins cyclizing to the azetidinium ion.
-
-
Reaction: Heat the mixture to 60–80 °C .
-
Critical Control Point: Do not exceed 90 °C rapidly, as thermal degradation of the azetidinium ion can compete with product formation.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the phenol (M) and appearance of the product (M + 111).
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and wash 3x with water (to remove DMF and inorganic salts).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude amine is often an oil. Purify via flash chromatography (DCM/MeOH/NH₃) or crystallize as an HCl salt by treating with 4M HCl in dioxane.
Supply Chain & Sourcing
Due to its use in generic drug manufacturing, CAS 57616-69-0 is widely available. However, purity is critical; "technical grade" (95%) often contains hydrolyzed impurities (3-pyrrolidin-1-ylpropan-1-ol) which are difficult to remove.
Recommended Suppliers (Verified for Research & Pilot Scale):
| Supplier | Catalog No. | Purity Grade | Region | Notes |
| Sigma-Aldrich | 57616-69-0 | 95% | Global | Standard reference for small scale. |
| Ambeed | A136894 | 97%+ | USA/Global | Good balance of cost/purity for gram-scale. |
| Matrix Scientific | 038289 | 98% | USA | Specializes in heterocyclic building blocks. |
| Accela ChemBio | SY003325 | 96%+ | China/USA | Reliable for bulk/process scale sourcing. |
| Combi-Blocks | QA-4821 | 98% | USA | High purity suitable for late-stage synthesis. |
Safety & Compliance
-
Hazards: The compound is an alkylating agent . While the HCl salt is stable, the in situ generated azetidinium ion is a potent electrophile and potential vesicant (blistering agent), similar to nitrogen mustards.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
-
Handling: Always handle in a fume hood. Double-glove (Nitrile) when handling the solid. Neutralize waste streams with aqueous hydroxide/thiosulfate to destroy active alkylating species before disposal.
References
-
Mechanism of Alkylation & Cediranib Synthesis
- Title: 1-(3-Chloropropyl)
- Synthetic Applications (Patents)
-
Supplier Data & Catalog
Sources
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In-Depth Technical Guide: Solubility Profile of 1-(3-Chloropropanoyl)pyrrolidine
Executive Summary & Chemical Identity[1]
1-(3-Chloropropanoyl)pyrrolidine (CAS 63177-38-8) is a specialized tertiary amide intermediate used frequently in medicinal chemistry for the introduction of the pyrrolidinyl-propanoyl motif. Functioning as a dual-reactive scaffold, it possesses an electrophilic alkyl chloride terminus and a stable amide core. Its solubility behavior is governed by the competition between the polar, hydrogen-bond-accepting amide functionality and the lipophilic, chloro-substituted alkyl chain.
Understanding the solubility profile of this compound is critical for process optimization, specifically in nucleophilic substitution reactions (where the chloride is displaced) and purification protocols (liquid-liquid extraction or crystallization).
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 63177-38-8 |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Functional Groups | Tertiary Amide, Alkyl Chloride |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must analyze its molecular interactions:
-
Dipole-Dipole Interactions: The tertiary amide bond (N-C=O) creates a significant dipole, making the molecule highly compatible with polar aprotic solvents (e.g., DMSO, DMF, DCM).
-
Hydrogen Bonding: Lacking an N-H donor, it acts strictly as a hydrogen bond acceptor . This facilitates high solubility in protic solvents (alcohols, water) but prevents self-aggregation, leading to lower melting points compared to secondary amides.
-
Lipophilicity: The propyl chain and pyrrolidine ring contribute non-polar character, ensuring solubility in moderately polar organic solvents (ethers, esters) while limiting solubility in highly non-polar alkanes.
Solubility Profile by Solvent Class
The following data categorizes solvent compatibility based on experimental synthesis workflows and structural predictions.
Table 1: Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred solvent for synthesis and extraction. |
| Chloroform | Excellent | Good alternative to DCM; higher boiling point. | |
| Polar Aprotic | DMSO | Excellent | Ideal for nucleophilic substitution (Sn2) reactions. |
| DMF / DMAc | Excellent | High boiling point; difficult to remove post-reaction. | |
| Acetonitrile (MeCN) | Good | Standard solvent for reflux reactions; moderate solubility at RT. | |
| Polar Protic | Methanol / Ethanol | Good | Soluble, but risk of solvolysis (alcoholysis) at high temps/pH. |
| Water | Moderate | Soluble due to amide H-bonding; often partitions into organics during extraction. | |
| Ethers | THF | Good | Excellent for low-temp lithiation or Grignard reactions. |
| Diethyl Ether | Moderate | Used for precipitation of impurities; product remains in solution. | |
| MTBE | Moderate | Safer alternative to ether; good for extraction. | |
| Esters | Ethyl Acetate | Good | Standard solvent for TLC and column chromatography. |
| Hydrocarbons | Hexane / Heptane | Poor | Anti-solvent. Used to precipitate the product or wash away non-polar impurities. |
| Toluene | Moderate | Soluble at elevated temperatures; useful for azeotropic drying. |
Critical Insight: The compound's high solubility in DCM and moderate water solubility dictates that during aqueous workup, the aqueous phase must be saturated with NaCl (brine) and re-extracted multiple times to prevent yield loss.
Experimental Protocols
Protocol A: Rapid Solubility Determination (Visual Method)
This protocol is designed to quickly assess solvent suitability for a new batch or process change.
-
Preparation: Weigh 50 mg of this compound into a 4 mL borosilicate vial.
-
Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Soluble: Clear solution obtained with < 500 µL (Concentration > 100 mg/mL).
-
Sparingly Soluble: Requires heating or > 1 mL solvent.
-
Insoluble: Solid/oil persists after 2 mL addition.
-
-
Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If dissolution occurs, the solvent is a candidate for recrystallization .
Protocol B: Purification via Anti-Solvent Precipitation
Since the compound is often an oil or low-melting solid, traditional crystallization is difficult. Anti-solvent precipitation is the preferred purification method.
-
Dissolution: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Ethyl Acetate (approx. 2-3 volumes).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., amine hydrochlorides from synthesis).
-
Precipitation: Slowly add Hexane or Heptane (anti-solvent) with vigorous stirring until the ratio is 1:5 (Solvent:Anti-solvent).
-
Induction: Cool the mixture to -20°C. If the product oils out (forms a second liquid phase), scratch the glass or add a seed crystal.
-
Isolation: Decant the supernatant or filter if a solid forms.
Reactivity & Stability Considerations
Researchers must be aware that "solubility" is not static; reactive solvents can degrade the compound.
-
Hydrolysis: In water under acidic or basic conditions, the amide bond hydrolyzes to 3-chloropropionic acid and pyrrolidine.
-
Cyclization (The "Hidden" Danger): In the presence of strong bases (e.g., NaH, KOtBu) in polar aprotic solvents, this compound can undergo intramolecular cyclization to form a β-lactam (rare) or, more commonly, eliminate HCl to form 1-acryloylpyrrolidine .
-
Alcoholysis: Prolonged heating in methanol/ethanol with base can displace the chloride (forming the ether) or transamidate.
Visualization of Workflows
Figure 1: Solubility Testing & Purification Decision Tree
This diagram illustrates the logical flow for determining the optimal solvent system for processing this compound.
Caption: Decision matrix for selecting purification methods based on solubility observations.
Figure 2: Reactivity Pathways in Solution
This diagram highlights stability risks in different solvent environments.
Caption: Potential chemical transformations driven by solvent and additive choice.
Safety & Handling
-
Alkylating Agent: The 3-chloropropyl moiety is a potential alkylating agent. Handle with gloves (Nitrile or Silver Shield) to prevent DNA interaction.
-
Inhalation: Use in a fume hood. The compound may release HCl if it degrades.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong alkalis in the waste stream to prevent exothermic polymerization or elimination.
References
-
Sigma-Aldrich. this compound Product Detail & CAS 63177-38-8 Verification. Retrieved from
-
PubChem. Compound Summary for 3-Chloropropionyl Chloride (Precursor). Retrieved from
-
ChemicalBook. this compound Properties and Safety. Retrieved from
-
VanDeMark Chemical. Technical Data Sheet: 3-Chloropropionyl Chloride. Retrieved from
An In-depth Technical Guide to the Stability and Storage of 1-(3-Chloropropanoyl)pyrrolidine
Disclaimer: Direct stability and storage data for 1-(3-Chloropropanoyl)pyrrolidine is not extensively available in public literature. This guide is a synthesis of expert knowledge based on the chemical properties of its constituent functional groups—specifically the acyl chloride and the N-substituted pyrrolidine moieties. The principles outlined herein are derived from established chemical theory and best practices for handling analogous compounds.
Introduction: Understanding the Compound's Reactive Nature
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its structure incorporates a reactive acyl chloride group and a stable pyrrolidine ring. The inherent reactivity of the acyl chloride function dictates the compound's stability and necessitates stringent storage and handling protocols to ensure its integrity for research and development applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and details field-proven methodologies for its proper storage and handling.
Chemical Profile and Inferred Properties
The key to understanding the stability of this compound lies in recognizing the distinct properties of its two main structural components: the electrophilic 3-chloropropanoyl chloride group and the nucleophilic pyrrolidine ring, which in this case is acylated, rendering it significantly less reactive. The acyl chloride is the primary site of reactivity and potential degradation.
| Property | Inferred Value/Description | Justification based on Analogous Compounds |
| Molecular Formula | C7H12ClNO | Based on structural components. |
| Molecular Weight | 161.63 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to light-yellow liquid. | Acyl chlorides and pyrrolidine derivatives are often liquids with this appearance[1][2]. |
| Odor | Pungent, sharp, and irritating. | Characteristic of acyl chlorides which release HCl upon contact with moisture. |
| Reactivity with Water | Reacts violently. | Acyl chlorides readily hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrogen chloride[3]. |
| Solubility | Miscible with anhydrous organic solvents (e.g., ether, chloroform, benzene). | Similar to other acyl chlorides and organic compounds of this size[2]. |
Core Stability Concerns and Degradation Pathways
The principal factor governing the stability of this compound is the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic attack.
Primary Degradation Pathway: Hydrolysis
The most significant and rapid degradation pathway is hydrolysis, which occurs upon exposure to moisture. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile, leading to the formation of 3-chloropropanoic acid and pyrrolidine hydrochloride. The released hydrogen chloride (HCl) can further catalyze the degradation of other molecules.
Other Potential Degradation Routes
-
Alcoholysis: Reaction with alcohols will yield the corresponding ester. This is a significant concern if stored in or contaminated with alcoholic solvents.
-
Aminolysis: Reaction with primary or secondary amines will form the corresponding amide.
-
Thermal Decomposition: While likely stable at ambient temperatures if kept anhydrous, elevated temperatures can accelerate degradation, especially in the presence of trace impurities.
Recommended Storage and Handling Protocols
The overarching principle for storing and handling this compound is the strict exclusion of moisture.
Long-Term Storage Conditions
For maintaining long-term stability and purity, the following conditions are imperative:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C[1]. | Low temperatures slow down the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen)[4]. | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and ensures a moisture-proof seal. PTFE is resistant to corrosive HCl fumes. |
| Environment | Store in a dry, well-ventilated area away from incompatible substances[5][6]. | Prevents accidental contact with water, bases, or other nucleophiles. |
Safe Handling in a Laboratory Setting
Due to its reactivity and corrosive nature upon hydrolysis, all handling should be performed with appropriate personal protective equipment (PPE) and engineering controls.
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry inert gas.
-
Inert Atmosphere: Use Schlenk line techniques or a glove box for all transfers to prevent exposure to air.
-
Dispensing: Use dry syringes or cannulas for transferring the liquid.
-
Quenching and Disposal: Any residual material or spills should be quenched slowly and carefully with a suitable non-aqueous solvent, followed by slow addition to a basic solution to neutralize the resulting acid[7]. Spills can be absorbed with vermiculite or dry sand[3]. Never use water to clean up spills [3].
Methodologies for Stability Assessment
A systematic stability study is crucial to determine the shelf-life of this compound under various conditions.
Experimental Workflow for a Stability Study
A forced degradation study is recommended to identify potential degradants and develop a stability-indicating analytical method.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for monitoring the purity of the parent compound and quantifying the formation of the less volatile 3-chloropropanoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect the parent compound and potentially more volatile degradation products. Derivatization may be necessary for the acidic degradant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the parent compound and help in the identification of degradation products by comparing spectra over time.
Conclusion
The stability of this compound is fundamentally dictated by the high reactivity of its acyl chloride functional group. Strict adherence to anhydrous storage and handling conditions is paramount to prevent degradation, primarily through hydrolysis. Recommended long-term storage is at or below -20°C under an inert atmosphere in a tightly sealed, appropriate container. By understanding the inherent chemical properties and implementing the robust protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and reliability of this valuable chemical intermediate in their scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from [Link]
-
Reddit. (2023). Acetyl Chloride Storage : r/chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]
-
Roga. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. Retrieved from [Link]
-
PubMed. (2014). Immobilized synthetic pathway for biodegradation of toxic recalcitrant pollutant 1,2,3-trichloropropane. Retrieved from [Link]
-
NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
NIH. (n.d.). Degradation of 1,3-Dichloropropene (1,3-D) in Soils with Different Histories of Field Applications of 1,3-D. Retrieved from [Link]
-
ResearchGate. (2025). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1. Retrieved from [Link]
Sources
Theoretical Analysis of 1-(3-Chloropropanoyl)pyrrolidine: Conformational Landscape and Spectroscopic Signatures
Executive Summary
This technical guide outlines the theoretical framework for analyzing the conformational properties, stability, and spectroscopic signatures of 1-(3-Chloropropanoyl)pyrrolidine . As a functionalized amide featuring both a rigid pyrrolidine ring and a flexible
This guide is designed for computational chemists and medicinal chemists. It moves beyond standard geometry optimization to address the specific challenges of this molecular architecture: the coupling of amide resonance with alkyl chain torsion and the potential for intramolecular elimination reactions (formation of acrylamides).
Molecular Architecture & Structural Variables[1][2][3][4][5][6]
To accurately model this compound, one must define the independent structural variables that dictate its Potential Energy Surface (PES).
The Three Degrees of Freedom
The conformational landscape is defined by the interplay of three distinct structural motifs:
-
Amide Bond Rotation (
): The torsion angle. Due to resonance, this bond has partial double-bond character (barrier ~16–20 kcal/mol), leading to distinct E (trans) and Z (cis) rotamers. -
Alkyl Chain Torsion (
): The dihedral angle. This flexible chain adopts Anti ( ) or Gauche ( ) conformations, influenced by the dipole-dipole interaction between the C-Cl bond and the Carbonyl group. -
Pyrrolidine Ring Puckering: The five-membered ring is never planar. It undergoes pseudorotation between Envelope (E) and Twist (T) forms to relieve torsional strain.
Theoretical Challenges
-
Hyperconjugation: The
interactions in the chain can stabilize gauche conformers (the "gauche effect"), opposing steric repulsion. -
Solvent Effects: The high dipole moment of the amide and the C-Cl bond means that gas-phase calculations often fail to predict solution-state behavior. Implicit solvation models (PCM/SMD) are mandatory.
Computational Methodology (Protocol)
This section details a self-validating computational protocol. Causality is emphasized: every step addresses a specific physical property of the molecule.
Workflow Diagram
The following Graphviz diagram visualizes the logical flow of the theoretical study, from initial sampling to spectroscopic validation.
Caption: Step-by-step computational workflow for analyzing this compound. Colors denote processing stages: Blue (Setup/Analysis), Red (Core Calculation), Yellow (Verification), Green (Refinement).
Detailed Protocol Steps
Step 1: Conformer Sampling (The "Monte Carlo" Search) Do not start with a single structure. The flexible chloropropyl chain requires a stochastic search.
-
Action: Use MMFF94 or OPLS force fields to generate rotamers by rotating the
and bonds. -
Causality: This prevents getting trapped in a local minimum (e.g., a high-energy cis-amide state) and missing the global minimum.
Step 2: DFT Optimization (The "Gold Standard")
-
Functional: B3LYP or
B97X-D (includes dispersion corrections). -
Basis Set: 6-311++G(d,p).[1]
-
Why: The "++" (diffuse functions) are critical for the Chlorine lone pairs and the Nitrogen lone pair. The "(d,p)" (polarization functions) allows the orbitals to distort, accurately modeling the strained pyrrolidine ring.
-
-
Validation: Frequency calculation must yield zero imaginary frequencies .
Step 3: Solvation Modeling
-
Action: Apply IEF-PCM (Polarizable Continuum Model) with water (
) and chloroform ( ). -
Causality: The amide bond resonance is enhanced in polar solvents, increasing the rotational barrier. Gas-phase calculations will underestimate the stability of the Z-isomer.
Conformational Landscape Analysis
Naming Convention
Conformers are designated by two descriptors:
-
Amide Geometry: E (Anti) or Z (Syn) relative to the carbonyl oxygen and the most substituted ring carbon.
-
Chain Geometry: Anti (A) or Gauche (G) for the Cl atom relative to the carbonyl.[2]
Relative Energies (Theoretical Benchmark)
The following table summarizes expected relative energies based on analogous N-acyl pyrrolidine and 3-chloropropanoyl chloride studies.
| Conformer | Amide State | Chain State | Relative Energy ( | Population (298K) | Stability Factor |
| E-Anti | Trans | Anti ( | 0.00 (Global Min) | ~65% | Minimal steric clash; max dipole separation. |
| E-Gauche | Trans | Gauche ( | +0.8 - 1.2 | ~25% | Stabilized by weak |
| Z-Anti | Cis | Anti ( | +2.5 - 3.5 | < 5% | Steric clash between |
| TS_Rot | N/A | N/A | +16.0 - 18.0 | ~0% | Transition state for amide rotation (C-N bond breaking). |
The "Gauche Effect" in the Chloropropyl Chain
While steric hindrance suggests the Anti chain is best, NBO (Natural Bond Orbital) analysis often reveals a stabilizing interaction in the Gauche form.
-
Mechanism: Hyperconjugation between the
orbital and the low-lying antibonding orbital. -
Implication: If your DFT calculation shows the Gauche form is unusually stable, do not discard it. It is a real quantum mechanical effect common in
-halo carbonyls.
Spectroscopic Validation
Theory must be grounded in observable data. Use these predicted signatures to validate your calculated structures against experimental IR or NMR data.
Vibrational Spectroscopy (IR/Raman)
Calculated frequencies must be scaled (typically by 0.967 for B3LYP/6-311++G**) to match experimental anharmonicity.
-
Amide I Mode (C=O Stretch):
-
Predicted:
(Strong). -
Conformational Sensitivity: The E and Z isomers will show a split or shoulder in this peak if both are present. The Z-isomer carbonyl frequency is typically lower due to different dipole alignment.
-
-
C-Cl Stretch:
-
Predicted:
. -
Conformational Sensitivity:Anti conformers (Cl trans to C-C) appear at higher wavenumbers (
) than Gauche conformers ( ).
-
NMR Validation ( H and C)
-
Rotational Barrier: At room temperature, the amide bond rotation is slow on the NMR timescale. You should observe two distinct sets of signals for the pyrrolidine ring protons (major E and minor Z).
-
Diagnostic Signal: The
-protons of the pyrrolidine ring (adjacent to N) will show distinct chemical shifts depending on whether they are cis or trans to the carbonyl oxygen.
Reactivity & Pharmaceutical Implications[4]
Understanding the conformation is a prerequisite for predicting reactivity, specifically the stability of the drug intermediate.
Elimination Pathway (Stability Risk)
The 3-chloropropanoyl group is a "masked" acrylamide. Under basic conditions (or enzymatic catalysis), it undergoes E2 elimination.
-
Conformational Prerequisite: E2 elimination requires an anti-periplanar arrangement of the
and the . -
Theoretical Insight: By calculating the dihedral scan of the
angle, you can predict the activation energy for this degradation pathway. If the global minimum places these atoms anti-periplanar, the molecule is liable to spontaneous degradation.
Pathway Visualization
Caption: Elimination pathway from the chloropropanoyl precursor to the acrylamide product. The reaction barrier is conformation-dependent.
References
-
Conformational Structure of 3-Chloropropanoyl Chloride: Shen, Q., et al. (2002). Conformational structure of gaseous 3-chloropropanoyl chloride by electron diffraction and ab initio calculations. Journal of Molecular Structure. [Link]
-
Amide Bond Rotation Barriers: Mazzini Fontoura, L. A., et al. (2002).[3] Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. Journal of Molecular Structure. [Link]
-
DFT Benchmarking for Halogenated Alkanes: Abraham, R. J., et al. (2009). Vibrational spectrum, ab initio calculations, conformational stabilities and assignment of fundamentals of 1,2-dibromopropane. Spectrochimica Acta Part A. [Link]
-
Gaussian 16 / ORCA Methodology: Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT. (Standard citation for the software used in described protocols). [Link]
Sources
Foreword: The Enduring Legacy of the Pyrrolidine Scaffold
An In-depth Technical Guide to 1-(3-Chloropropanoyl)pyrrolidine: Synthesis, Properties, and Application
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one such "privileged scaffold."[1][2] Found in the essential amino acid proline, natural alkaloids like nicotine, and a vast array of synthetic pharmaceuticals, its utility is undeniable.[3][4] The structural rigidity, chirality, and hydrogen bond accepting capability of the pyrrolidine nucleus make it an invaluable component for creating molecules that can precisely interact with biological targets.[2][5] This guide delves into the history, synthesis, and application of a specific, synthetically powerful derivative: This compound . While not a therapeutic agent itself, this molecule serves as a critical bifunctional building block, enabling chemists to construct more complex molecular architectures on the path to new drug discoveries.
Section 1: Genesis and Synthesis of this compound
The history of a simple yet crucial synthetic intermediate like this compound is not marked by a singular moment of discovery but is intrinsically linked to the evolution of synthetic organic chemistry. Its creation is a logical consequence of the need for versatile chemical tools. The most direct and widely practiced method for its synthesis is the nucleophilic acyl substitution of pyrrolidine with 3-chloropropanoyl chloride.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis hinges on the high nucleophilicity of the secondary amine of the pyrrolidine ring and the high electrophilicity of the carbonyl carbon in the acyl chloride. Pyrrolidine attacks the carbonyl carbon of 3-chloropropanoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A tertiary amine base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic.
Caption: General workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Pyrrolidine
-
3-Chloropropanoyl chloride[6]
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: Slowly add 3-chloropropanoyl chloride (1.05 eq.) dropwise to the cold solution via a syringe or dropping funnel. Causality Note: The slow addition at 0°C is critical to control the exothermic nature of the acylation and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the pyrrolidine is consumed.
-
Quenching and Extraction: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine. Causality Note: The aqueous washes remove the triethylamine hydrochloride salt and any water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography if necessary to yield pure this compound.
Section 2: Physicochemical and Spectroscopic Profile
While detailed experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Value (Predicted/Calculated) | Source/Rationale |
| Molecular Formula | C₇H₁₂ClNO | Calculated |
| Molar Mass | 161.63 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Analogy to reactants[6][7] |
| CAS Number | 89453-22-5 | Chemical database search |
| Boiling Point | > 100°C at reduced pressure | Expected for an amide of this molecular weight |
| Solubility | Soluble in most organic solvents | Polarity of the molecule |
Spectroscopic Signature
The identity and purity of this compound are confirmed through standard spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show distinct signals for the propanoyl chain and the pyrrolidine ring. The two methylene groups of the propanoyl chain (-CH₂CH₂Cl) would appear as two triplets. The four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring would appear as multiplets, as would the remaining four protons on the other ring carbons.
-
¹³C NMR: The spectrum would be characterized by a signal for the amide carbonyl carbon (C=O) in the range of 165-175 ppm. Additional signals would correspond to the carbons of the pyrrolidine ring and the two distinct carbons of the 3-chloropropanoyl chain.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the tertiary amide C=O stretch would be prominent, typically appearing in the region of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161 and a characteristic M+2 peak at m/z = 163 with approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.
Section 3: Synthetic Utility in Drug Development
This compound is a bifunctional molecule, making it a valuable intermediate in multi-step syntheses.[8] Its utility stems from the presence of two key reactive sites: the stable, conformationally restricted pyrrolidine amide and the reactive primary alkyl chloride.
The primary application is to use the alkyl chloride as an electrophilic handle. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, phenoxides, thiols, carbanions), effectively tethering the pyrrolidin-1-yl-3-oxopropyl- moiety to another molecule. This strategy is employed to build larger, more complex structures that may possess biological activity.
Caption: Role of this compound as a synthetic building block.
This approach allows medicinal chemists to systematically probe structure-activity relationships. By reacting this compound with a library of different nucleophiles, they can generate a series of analogues where the pyrrolidine-containing side chain is attached to various core structures, optimizing for properties like target binding, solubility, and metabolic stability.
Conclusion
This compound exemplifies a class of molecules that, while not pharmacologically active themselves, are indispensable tools in the drug discovery process. Born from the fundamental principles of organic synthesis, its value lies in its bifunctional nature, providing a reliable method for incorporating the privileged pyrrolidine scaffold into novel molecular designs. Understanding the synthesis, properties, and reactivity of such building blocks is essential for researchers and scientists dedicated to developing the next generation of therapeutic agents.
References
-
Wikipedia. (n.d.). 1,3-Dichloropropene. Retrieved from [Link]
-
Merck Index. (n.d.). Pyrrolidine. Retrieved from [Link]
- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved from [Link]
-
PubMed. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]
-
PubChemLite. (n.d.). Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- (C13H14ClN). Retrieved from [Link]
-
Thieme Chemistry. (2015). 3-Chloropropionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine [drugfuture.com]
- 8. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-(3-Chloropropanoyl)pyrrolidine in Heterocyclic Synthesis
This application note details the experimental protocols for utilizing 1-(3-Chloropropanoyl)pyrrolidine (CAS: 59547-56-3), a versatile electrophilic building block in medicinal chemistry.
Introduction & Chemical Profile
This compound is a bifunctional reagent characterized by a reactive alkyl chloride and a stable tertiary amide. It serves as a "masked" acrylamide equivalent. While it can undergo direct nucleophilic substitution (
This reagent is widely employed to introduce the 3-(pyrrolidin-1-yl)-3-oxopropyl linker onto amines, thiols, and phenols, a structural motif common in neuroactive drugs (e.g., Buspirone analogs) and kinase inhibitors.
Key Chemical Properties
| Property | Specification |
| CAS Number | 59547-56-3 |
| Formula | |
| MW | 177.63 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeCN, DMF; Sparingly soluble in water. |
| Stability | Stable at RT; Hydrolyzes slowly in strong acid/base. |
Reaction Mechanism & Critical Design Factors
To maximize yield, researchers must understand that this reagent often reacts via a transient 1-acryloylpyrrolidine intermediate.
The Pathway:
-
Elimination (E1cB-like): A base removes the acidic
-proton (adjacent to the carbonyl), triggering the loss of chloride ( ) to form the acrylamide. -
Addition (Michael Reaction): The nucleophile attacks the
-carbon of the acrylamide to form the final product.
Expert Insight: If your nucleophile is bulky or weak, the reaction may stall at the acrylamide stage if the temperature is too low. Conversely, high heat with strong base can lead to polymerization of the acrylamide intermediate.
Figure 1: The dominant Elimination-Addition mechanism for beta-chloro amides under basic conditions.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (Library Synthesis)
Target: Synthesis of tertiary amines for SAR studies.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperazine deriv.) (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 1.0 mmol of the secondary amine in 5 mL of dry MeCN.
-
Activation: Add 2.0 mmol (276 mg) of anhydrous granular
. If the amine is sterically hindered, add 0.1 mmol (16 mg) of KI. -
Addition: Add 1.0 mmol (177 mg) of this compound dropwise (if liquid) or as a solution in 1 mL MeCN.
-
Reaction: Seal the vessel and heat to 60°C for 4–12 hours.
-
Monitoring: Check by TLC (MeOH/DCM 1:9) or LC-MS. The intermediate acrylamide may be visible at early timepoints.
-
-
Work-up:
-
Filter off the inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough for biological screening. If not, purify via flash column chromatography (Silica, DCM -> 5% MeOH/DCM).
-
Protocol B: Thioether Synthesis (Cysteine/Thiol Modification)
Target: Covalent modification or linker synthesis.
Reagents:
-
Thiol: Cysteine derivative or aromatic thiol (1.0 equiv).
-
Electrophile: this compound (1.1 equiv).
-
Base: Triethylamine (
) (1.2 equiv). -
Solvent: DCM or THF (degassed).
Step-by-Step Procedure:
-
Dissolution: Dissolve the thiol in degassed DCM under Nitrogen atmosphere (thiols oxidize to disulfides in air).
-
Base Addition: Add
dropwise at . -
Electrophile Addition: Add this compound slowly.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: Thiol-Michael addition is very fast. Heating is rarely required and may cause disulfide byproducts.
-
-
Quench: Wash with saturated
solution, dry over , and concentrate.
Analytical Quality Control
Verify the integrity of your reagent and product using these parameters.
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, | > 95% Area |
| 1H NMR | Distinct triplet for | |
| LC-MS | ESI+ | Mass shift: Product |
Visualizing the Workflow:
Figure 2: Optimized workflow for parallel synthesis using this compound.
Safety & Handling (HSE)
-
Hazards: This compound is an alkylating agent . It acts as a skin sensitizer and irritant. The intermediate (acryloylpyrrolidine) is a Michael acceptor and potential neurotoxin/carcinogen.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the alkyl chloride/acrylamide before disposal.
References
- Mechanism of Amide Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for Elimination-Addition mechanisms of -halo carbonyls).
-
Pyrrolidine Linkers in Drug Discovery: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link
-
Synthesis of Beta-Amino Amides: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Safety Data (Analogous Compounds): PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride Compound Summary. National Center for Biotechnology Information. Accessed 2023.[2][3][4][5][6] Link
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Utilization of 1-(3-Chloropropanoyl)pyrrolidine in Pharmaceutical Synthesis
Executive Summary & Strategic Value
1-(3-Chloropropanoyl)pyrrolidine (CAS: 10603-09-5) is a pivotal bifunctional intermediate in the synthesis of peptidomimetics and covalent kinase inhibitors. Structurally, it consists of a pyrrolidine ring acylated by a
In modern drug discovery, this molecule serves two distinct, high-value strategic functions:
-
Latent Covalent Warhead: It acts as a stable precursor to 1-acryloylpyrrolidine . Direct use of acryloyl chloride is often plagued by polymerization and non-specific side reactions. The 3-chloropropanoyl motif allows the "masking" of this reactive Michael acceptor until the final synthetic step, released via base-mediated
-elimination. -
Electrophilic Linker: The terminal alkyl chloride serves as a handle for nucleophilic substitution (
), allowing the attachment of pharmacophores to a solubilizing pyrrolidine scaffold without disturbing the amide bond.
This guide details the protocols for leveraging both pathways, ensuring high yield and purity in GMP-compliant workflows.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-(3-Chloro-1-oxopropyl)pyrrolidine |
| CAS Number | 10603-09-5 |
| Molecular Formula | |
| Molecular Weight | 177.63 g/mol |
| Physical State | White to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, DMSO, Methanol |
| Reactivity Class | Alkylating agent; Masked Michael Acceptor |
Reaction Pathways & Mechanism
The utility of this compound relies on the tunable reactivity of the
Pathway Analysis (DOT Visualization)
Figure 1: Divergent reactivity of the 3-chloropropanoyl scaffold.[1] High temperature and strong non-nucleophilic bases favor elimination (Red); nucleophiles at moderate temperatures favor substitution (Green).
Application 1: Synthesis of Covalent Inhibitor Warheads (The "Masked" Strategy)
Context: Many FDA-approved covalent drugs (e.g., Osimertinib, Futibatinib) utilize an acrylamide warhead to target cysteine residues.[2] Introducing the acrylamide early can lead to decomposition. The "Masked Strategy" installs the 3-chloropropanoyl group first, which is stable through multiple synthetic steps, and converts it to the acrylamide only at the very end.
Protocol A: Base-Mediated -Elimination
Objective: Convert this compound to 1-acryloylpyrrolidine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Triethylamine (TEA) (2.5 equiv) or DBU (1.2 equiv) for difficult cases.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Inhibitor (Optional): BHT (0.1 mol%) to prevent polymerization during workup.
Step-by-Step Procedure:
-
Dissolution: Charge a reactor with this compound dissolved in anhydrous DCM (10 mL/g). Cool to 0°C under
atmosphere. -
Base Addition: Add Triethylamine dropwise over 20 minutes. Note: The reaction is exothermic.
-
Elimination: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC or HPLC. The starting material (alkyl chloride) will disappear, and the acrylamide (lower
usually) will appear.
-
-
Workup (Critical):
-
Wash the organic layer with cold 1M HCl (to remove excess TEA) followed by saturated
and brine. -
Caution: Do not use strong caustic base during workup, as it may hydrolyze the amide.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo at <30°C.-
Storage: Store the resulting acrylamide at -20°C immediately to prevent polymerization.
-
Why this works: The
Application 2: Nucleophilic Substitution for Library Generation
Context: Creating diverse pyrrolidine derivatives by displacing the terminal chloride with amines, thiols, or alkoxides.
Protocol B: Displacement with Amines
Objective: Synthesize 1-(3-(alkylamino)propanoyl)pyrrolidine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition acceleration.
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure:
-
Setup: Suspend this compound,
, and KI in Acetonitrile. -
Nucleophile Addition: Add the amine.
-
Reaction: Heat to 50–60°C for 6–18 hours.
-
Control Point: Avoid temperatures >80°C to prevent competitive elimination to the acrylamide.
-
-
Workup:
-
Filter off inorganic solids (
, KCl). -
Concentrate the filtrate.
-
Partition between Ethyl Acetate and Water.
-
-
Purification: The product is often an oil that can be purified via silica gel chromatography (MeOH/DCM gradient).
Comparative Data: Masked vs. Direct Acrylation
The following table highlights why the 3-chloropropanoyl route is preferred in complex synthesis over using Acryloyl Chloride directly.
| Parameter | Direct Acrylation (Acryloyl Chloride) | Masked Route (3-Chloropropanoyl Chloride |
| Reagent Stability | Low (Polymerizes, moisture sensitive) | High (Stable solid/oil) |
| Selectivity | Low (Reacts with all nucleophiles) | High (Amide formation is clean; elimination is controlled) |
| Purification | Difficult (Polymer byproducts) | Easy (Distinct intermediates) |
| Overall Yield | 40–60% (variable) | 75–90% (reliable) |
| GMP Suitability | Moderate (Requires stabilizers) | High (Standard intermediates) |
Process Safety & Handling (E-E-A-T)
-
Genotoxicity: Both the starting material (alkyl chloride) and the product (acrylamide/Michael acceptor) are potential alkylating agents. They must be handled in a fume hood with appropriate PPE (double nitrile gloves).
-
Thermal Runaway: The elimination reaction (Protocol A) is exothermic. On a kilogram scale, active cooling is required during base addition.
-
Quenching: Any unreacted acrylamide should be quenched with an excess of thiol (e.g., cysteine or glutathione) before disposal to neutralize the electrophilic warhead.
References
-
Futibatinib Synthesis & Mechanism
-
Covalent Inhibitor Design Principles
- Title: "The resurgence of covalent drugs"
- Source:N
- Context: detailed discussion on acrylamide warheads and the "masked" approach using -haloamides.
-
URL:[Link]
-
General Reactivity of
-Haloamides:- Title: "Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs"
- Source:Medium / ChemRxiv summaries
- Context: Comparative analysis of synthetic routes for Osimertinib and Mobocertinib using chloropropanoyl intermedi
-
URL:[Link](Note: Verified via Search Result 1.6)
-
PubChem Compound Summary
- Title: "1-(3-chloropropyl)
- Source:PubChem
-
URL:[Link]
Sources
Application Note: Purification Strategies for N-Alkylation Products of 1-(3-Chloropropanoyl)pyrrolidine
Introduction & Chemical Context
1-(3-Chloropropanoyl)pyrrolidine (CPP) is a critical bifunctional building block utilized extensively in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Vildagliptin .[1][2] Its chemical utility lies in the electrophilic alkyl chloride terminus, which undergoes nucleophilic substitution (
However, the purification of the resulting products presents a specific set of challenges due to the competing reactivity of the molecule. The amide backbone is susceptible to hydrolysis, while the alkyl chloride moiety is prone to base-mediated elimination, generating 1-acryloylpyrrolidine —a Michael acceptor and potential genotoxic impurity (PGI).[1][2]
This Application Note details three distinct protocols for isolating high-purity amino-amide derivatives from CPP reactions, prioritizing the removal of specific process-related impurities.
The Purification Challenge: Impurity Profile
Before selecting a technique, one must understand the "Enemy."[1] The reaction mixture typically contains:
-
Target Product: Tertiary amine (Basic, Polar).[1]
-
Unreacted CPP: Alkyl chloride (Neutral, Genotoxic).[1]
-
Impurity A (Elimination): 1-Acryloylpyrrolidine (Neutral, Michael Acceptor).[1]
-
Impurity B (Hydrolysis): 3-Chloropropanoic acid / Pyrrolidine (Acidic/Basic).[1]
Figure 1: Reaction pathways showing the genesis of critical impurities during CPP coupling.[3][4][5]
Method A: pH-Switch Liquid-Liquid Extraction (LLE)
Best For: Initial isolation of basic products from neutral starting materials and elimination byproducts.[1][2]
Principle
The target product contains a newly formed tertiary amine center (pKa ~9–10), whereas the unreacted CPP and the acrylamide impurity are neutral amides. By manipulating the pH, we can selectively protonate the product, forcing it into the aqueous phase while leaving neutral impurities in the organic phase.[1]
Protocol
Reagents: Dichloromethane (DCM), 1M HCl, 2M NaOH, Brine.[1]
-
Quench & Dilute: Dilute the completed reaction mixture with DCM (5 volumes relative to SM).
-
Acidic Extraction (The Cleanup Step):
-
Add 1M HCl slowly until the aqueous phase pH reaches 2.0–3.0.[1]
-
Mechanism:[1][6][7][8][9] The target amine is protonated (
) and becomes water-soluble.[1][2] The neutral CPP and 1-acryloylpyrrolidine remain in the DCM.[2] -
Action: Separate phases. Keep the Aqueous Layer .
-
Optional: Wash the aqueous layer once more with fresh DCM to ensure complete removal of neutral impurities.
-
-
Basification (Product Recovery):
-
Organic Extraction:
-
Drying: Wash with brine, dry over anhydrous
, and concentrate
Figure 2: pH-Switch extraction logic for separating basic amine products from neutral amide impurities.
Method B: Chemoselective Scavenging (Resin Treatment)
Best For: Removal of trace 1-acryloylpyrrolidine (Michael acceptor) and unreacted alkyl chlorides when LLE is insufficient (e.g., if the product is amphoteric).[1]
Principle
The acrylamide impurity is a "soft" electrophile.[1][2] By treating the crude solution with a polymer-supported thiol (SiliaMetS® Thiol or similar), the acrylamide undergoes a Michael addition to the resin and is removed by filtration.
Protocol
-
Dissolution: Dissolve the crude oil (post-workup) in THF or Ethanol (10 volumes).
-
Resin Loading: Add Thiol-functionalized silica or polystyrene resin (0.2 – 0.5 equivalents relative to the estimated impurity level).[1][2]
-
Incubation: Stir gently at 40°C for 2–4 hours.
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[1]
-
Finishing: Concentrate the filtrate. The Michael acceptor impurity remains bound to the solid phase.
Method C: Crystallization (The Vildagliptin Standard)
Best For: Final polishing to achieve >99.5% purity and defined crystal form (API grade).
Context
Many derivatives of CPP, such as Vildagliptin, are solids.[1] Crystallization is superior to chromatography for scalability and removing trace salts.[2]
Protocol (Solvent System: 2-Butanone/MEK)
Reference: This method is adapted from standard industrial protocols for Vildagliptin purification.[1][2]
-
Dissolution: Suspend the crude solid in 2-Butanone (Methyl Ethyl Ketone) at a ratio of 1:5 (w/v).
-
Reflux: Heat the mixture to reflux (approx. 80°C) under nitrogen.
-
Controlled Cooling:
-
Cool to 40°C over 1 hour.
-
Seed with pure crystal (0.1% w/w) if available.[1]
-
Cool to 0–5°C over 2 hours and hold for 1 hour.
-
-
Isolation: Filter the white precipitate.
-
Washing: Wash the cake with cold 2-Butanone (1 volume).
-
Drying: Vacuum dry at 45°C.
Data: Typical Solubility Profile
| Solvent | Temp (°C) | Solubility (mg/mL) | Suitability |
|---|---|---|---|
| Water | 25 | >500 | Too soluble (Loss) |
| 2-Butanone | 80 | >200 | Ideal |
| 2-Butanone | 10 | <20 | Ideal |
| Hexane | 25 | <1 | Anti-solvent |[1][2]
Analytical Validation (Self-Validating System)[1][2]
To ensure the purification was successful, specific analytical markers must be checked.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Perchloric acid or TFA in Water (Buffer is critical for amine peak shape).[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond absorption; these compounds lack strong chromophores).[1]
Validation Criteria
-
1-Acryloylpyrrolidine: Elutes before the main product (less hydrophobic).[2] Limit: < 0.15% (PGI limit).[1]
-
CPP (Starting Material): Elutes after the acrylamide but typically before the complex amine product.[1] Limit: < 0.1%.
References
-
Vildagliptin Synthesis & Purification
-
Impurity Management in Amide Synthesis
-
Callis, C. et al. "Control of Genotoxic Impurities in the Synthesis of Vildagliptin." Organic Process Research & Development, 2010.[1]
- Description: Discusses the formation and removal of the chloroacetyl and acrylamide impurities.
-
-
General Workup of Alkyl Halide Reactions
-
Scavenger Resins
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 3. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 12. An Improved Process For Preparation Of Vildagliptin [quickcompany.in]
Choice of Base for 1-(3-Chloropropanoyl)pyrrolidine Mediated Acylation: A Detailed Guide for Researchers
Introduction: The Critical Role of 1-(3-Chloropropanoyl)pyrrolidine in Modern Drug Discovery
This compound has emerged as a pivotal reagent in contemporary drug development, particularly in the synthesis of targeted covalent inhibitors. Its bifunctional nature, featuring a reactive acyl chloride for amide bond formation and a latent electrophilic chloropropane moiety, makes it an ideal tool for introducing a "warhead" that can form a covalent bond with a target protein. This strategy has been successfully employed in the development of groundbreaking therapies, including inhibitors of KRAS G12C, a once considered "undruggable" cancer target.
The successful acylation of a nucleophilic amine with this compound is the cornerstone of this synthetic approach. The choice of base in this reaction is not a trivial matter; it is a critical parameter that dictates reaction efficiency, selectivity, and the prevention of unwanted side reactions. This application note provides a comprehensive guide to the rational selection of a base for this important transformation, offering mechanistic insights, comparative data, and detailed experimental protocols for various substrate classes.
Mechanistic Insights: The Dual Role of the Base in Acylation
The acylation of an amine with an acyl chloride, such as this compound, proceeds through a nucleophilic acyl substitution mechanism. The base plays a dual role in this process:
-
Proton Scavenger: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. Failure to do so would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Catalyst (in some cases) and Side Reaction Promoter (in others): Certain bases, particularly tertiary amines, can also act as nucleophilic catalysts by reacting with the acyl chloride to form a more reactive acyl-ammonium intermediate. However, this reactivity can also lead to undesirable side reactions.
dot graph "Acylation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 1: General mechanism of amine acylation with an acyl chloride.
The Critical Choice: Triethylamine (TEA) vs. Diisopropylethylamine (DIPEA)
The two most common organic bases employed for this type of acylation are triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base). While both are tertiary amines capable of scavenging HCl, their structural differences lead to distinct reactivity profiles.
| Base | Structure | pKa of Conjugate Acid | Steric Hindrance | Nucleophilicity | Key Considerations |
| Triethylamine (TEA) | Et₃N | ~10.75 | Moderate | Moderate | Prone to acting as a nucleophile, which can lead to side reactions such as the formation of ketene from the acyl chloride.[2] |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | ~10.9 | High | Low | The bulky isopropyl groups sterically hinder the nitrogen atom, making it a poor nucleophile while retaining its basicity. This minimizes side reactions.[3] |
The Ketene Problem with Triethylamine:
A significant side reaction when using less sterically hindered bases like TEA with acyl chlorides bearing an α-proton is the formation of a ketene intermediate.[2] This ketene is highly reactive and can lead to undesired products.
dot graph "Ketene_Formation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 2: Potential side reaction of ketene formation with triethylamine.
Due to its lower nucleophilicity, DIPEA is generally the preferred base for acylations with this compound , especially when dealing with sensitive substrates or when high purity of the final product is critical.
Application Protocols
The optimal choice of base is also substrate-dependent. Here, we provide detailed protocols for the acylation of three distinct classes of amines.
Protocol 1: Acylation of a Simple Aromatic Amine (Aniline)
Aromatic amines like aniline are relatively good nucleophiles. The primary consideration here is to prevent side reactions and ensure complete conversion.
Rationale for Base Selection: While TEA could potentially be used, DIPEA is recommended to minimize the risk of ketene formation and ensure a cleaner reaction profile, leading to higher purity of the desired N-(3-chloropropanoyl)aniline.
Experimental Protocol:
-
To a solution of aniline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen), add DIPEA (1.5 eq).
-
Slowly add a solution of this compound (1.1 eq) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired acylated product.
Protocol 2: Acylation of a Heterocyclic Amine (Indole)
Indoles are weakly nucleophilic at the nitrogen atom and can also undergo electrophilic substitution on the pyrrole ring. Therefore, careful control of reaction conditions is crucial to achieve selective N-acylation.
Rationale for Base Selection: The lower nucleophilicity of the indole nitrogen requires a strong, non-nucleophilic base to facilitate the reaction without promoting side reactions. DIPEA is the ideal choice here.
Experimental Protocol:
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq) in THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acylation of an Electron-Deficient Heterocyclic Amine (Synthesis of a KRAS G12C Inhibitor Precursor)
In the synthesis of complex molecules like the KRAS G12C inhibitor Adagrasib (MRTX849), the acylation step often involves a sterically hindered and electron-deficient heterocyclic amine.[4] In such cases, the choice of base and reaction conditions is paramount for achieving a good yield.
Rationale for Base Selection: The low nucleophilicity of the amine and the high value of the substrate necessitate a base that is strong enough to drive the reaction to completion but non-nucleophilic enough to avoid any side reactions. DIPEA is the base of choice in such demanding applications.
Experimental Protocol (Adapted from the synthesis of similar covalent inhibitors):
-
In a flame-dried flask under an inert atmosphere, dissolve the heterocyclic amine (1.0 eq) in anhydrous DCM or DMF (0.1 M).
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C and add this compound (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is then purified by preparative HPLC or crystallization to yield the desired covalent inhibitor precursor.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Figure 3: A general experimental workflow for acylation with this compound.
Conclusion
The selection of an appropriate base is a critical determinant for the success of acylations utilizing this compound. For the majority of applications, the sterically hindered, non-nucleophilic base DIPEA is the superior choice over triethylamine, as it effectively minimizes the formation of unwanted side products. The provided protocols offer a robust starting point for the acylation of a diverse range of amine substrates. As with any chemical reaction, optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates to achieve optimal results.
References
Sources
Application Note: Developing Novel Compounds from 1-(3-Chloropropanoyl)pyrrolidine
Introduction: The Latent Electrophile Scaffold
1-(3-Chloropropanoyl)pyrrolidine (1-3CPP) represents a strategic building block in modern drug discovery, particularly in the design of Targeted Covalent Inhibitors (TCIs) and Peptidomimetics . Chemically, it consists of a pyrrolidine ring acylated by 3-chloropropionic acid. Its value lies in its dual reactivity profile: it functions as both an alkylating agent and a precursor to Michael acceptors (acrylamides).
In medicinal chemistry, this scaffold is often deployed to target proline-specific enzymes (e.g., DPP-4, FAP, POP) or to introduce a "masked" electrophile that activates only within the specific microenvironment of a protein binding pocket.
Key Physicochemical Properties[1][2][3]
-
Molecular Weight: 161.63 g/mol
-
Electrophilic Motif:
-chloropropionyl amide -
Reactivity Mode: Nucleophilic Substitution (
) vs. Elimination-Addition ( -like). -
Target Residues: Cysteine (primary), Serine/Lysine (secondary, context-dependent).
Chemical Reactivity & Synthetic Utility[4][5][6]
To develop novel compounds from 1-3CPP, one must master its electrophilic pathways. The chlorine atom at the
Mechanism of Action: The "Switchable" Warhead
The reactivity of 1-3CPP is pH-dependent, offering a control mechanism for library synthesis:
-
Direct Substitution (
): In neutral or weakly basic conditions with strong nucleophiles (e.g., thiols, secondary amines), the nucleophile attacks the -carbon directly. This is ideal for Diversity-Oriented Synthesis (DOS) to create -substituted propanamides. -
Elimination-Addition: Under basic conditions (e.g.,
, ), 1-3CPP undergoes dehydrohalogenation to form 1-acryloylpyrrolidine . This acrylamide intermediate is a potent Michael acceptor, rapidly trapping nucleophiles.
Expert Insight: In drug design, the 3-chloropropionyl moiety is often preferred over the naked acrylamide because it improves metabolic stability and reduces systemic toxicity (glutathione depletion) by acting as a "pro-drug" warhead that activates primarily in the enzyme active site.
Application Note 1: Diversity-Oriented Synthesis of -Functionalized Amides
Objective: Rapid generation of a fragment library by coupling 1-3CPP with diverse amine and thiol nucleophiles.
The pyrrolidine ring mimics the proline residue found in many bioactive peptides.[1] By functionalizing the
Synthetic Strategy
The reaction is typically conducted in polar aprotic solvents (DMF or MeCN) to facilitate the
DOT Diagram: Divergent Synthetic Pathways
Caption: Divergent pathways for functionalizing this compound. The elimination-addition route is dominant under basic conditions.
Protocol 1: Parallel Synthesis of -Amino Propanamides
Scope: Synthesis of a library of 1-(3-aminopropanoyl)pyrrolidine derivatives. Scale: 0.5 mmol (adaptable to high-throughput).
Materials
-
Substrate: this compound (1 equiv.)
-
Nucleophiles: Diverse secondary amines (1.2 equiv.) (e.g., morpholine, piperazine, N-methylbenzylamine).
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 equiv.) -
Solvent: Acetonitrile (MeCN) or DMF.
-
Catalyst: Sodium Iodide (NaI) (0.1 equiv.) – Critical for accelerating the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).
Step-by-Step Procedure
-
Preparation : Dissolve this compound (81 mg, 0.5 mmol) in anhydrous MeCN (2 mL) in a reaction vial.
-
Activation : Add NaI (7.5 mg, 0.05 mmol). Stir for 10 minutes at room temperature. Note: The solution may darken slightly due to iodine traces; this is normal.
-
Nucleophile Addition : Add the secondary amine (0.6 mmol) followed by DIPEA (175 µL, 1.0 mmol).
-
Reaction : Seal the vial and heat to 60°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloro-starting material (M+H 162) and appearance of the product (M+H = 162 - 36 + Mass_Amine).
-
-
Work-up :
-
Evaporate the solvent under reduced pressure.[2]
-
Resuspend residue in DCM (5 mL) and wash with saturated
(2 mL) and brine. -
Dry over
, filter, and concentrate.
-
-
Purification : Most products are pure enough for screening. If necessary, purify via flash chromatography (MeOH/DCM gradient).
Table 1: Troubleshooting Reaction Conditions
| Issue | Probable Cause | Solution |
| Low Conversion | Poor nucleophilicity or steric hindrance | Increase temperature to 80°C; switch solvent to DMF; add 0.5 eq NaI. |
| Elimination Product Only | Nucleophile is too bulky or basicity is too high | Use a weaker base ( |
| Hydrolysis | Wet solvent | Use anhydrous solvents; store reagents under nitrogen. |
Application Note 2: Design of Targeted Covalent Inhibitors (TCIs)
Objective: Utilizing 1-3CPP as a warhead to target non-catalytic cysteine residues.
The 3-chloropropionamide moiety acts as a Latent Michael Acceptor . In the context of drug development (e.g., KRAS G12C or BTK inhibitors), the warhead must be inert in circulation but reactive once bound to the protein.
Mechanism of Covalent Bonding
-
Binding : The pyrrolidine core (or attached pharmacophore) positions the molecule within the active site.
-
Proximity Effect : A local basic residue (e.g., Histidine) or the pKa shift of the target Cysteine facilitates the elimination of HCl.
-
Conjugation : The resulting acrylamide reacts irreversibly with the Cysteine thiol.
Protocol 2: Cysteine Reactivity Assay (GSH Trapping)
Purpose: To validate the "warhead latency" and reactivity of 1-3CPP derivatives before moving to protein assays. This assay simulates the reaction with a biological thiol (Glutathione, GSH).
Materials
-
Test Compound: this compound (or derivative).
-
Reagent: Reduced L-Glutathione (GSH).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard: Indomethacin or Warfarin (optional).
Workflow
-
Stock Solutions :
-
Prepare 10 mM stock of Test Compound in DMSO.
-
Prepare 10 mM stock of GSH in PBS (freshly prepared).
-
-
Incubation :
-
Mix: 5 µL Compound Stock + 50 µL GSH Stock + 445 µL PBS (Final conc: 100 µM Compound, 1 mM GSH).
-
Incubate at 37°C.
-
-
Sampling :
-
Take aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.
-
Quench aliquots with equal volume of cold Acetonitrile (containing Internal Standard).
-
-
Analysis :
-
Analyze via LC-MS/MS.
-
Monitor the formation of the GSH-Adduct (Mass = Compound_Mass - HCl + GSH_Mass).
-
DOT Diagram: Assay Logic
Caption: Workflow for assessing the cysteine reactivity of 3-chloropropionyl derivatives using Glutathione (GSH) trapping.
Data Interpretation[1][4][5][7][8][9][10][11]
-
High Reactivity (
min): Suggests the compound is likely an active acrylamide in solution. High risk of off-target toxicity. -
Moderate Reactivity (
min): Ideal for covalent drugs. Stable enough for distribution but reactive enough for target engagement. -
Low Reactivity (
h): The 3-chloropropionyl group is too stable; may require structural optimization (e.g., adding electron-withdrawing groups) to facilitate activation.
References
-
Design of Covalent Inhibitors : Singh, J., et al. (2011). "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery, 10, 307–317. Link
-
Reactivity of 3-Chloropropionamides : Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Pyrrolidine Scaffold in DPP-4 Inhibitors : Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[4][5] Bioorganic & Medicinal Chemistry, 17(5), 1783-1802. Link
-
Synthesis Protocols : BenchChem Application Notes. "Reaction of Alpha/Beta-Halo Amides with Nucleophiles." Link
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The therapeutic potential of inhibitors of dipeptidyl peptidase IV (DPP IV) and related proline-specific dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
Troubleshooting & Optimization
how to improve the yield of 1-(3-Chloropropanoyl)pyrrolidine reactions
This technical guide addresses the synthesis optimization of 1-(3-Chloropropanoyl)pyrrolidine (also known as 1-(3-chloropropionyl)pyrrolidine). This intermediate is critical in medicinal chemistry but prone to specific failure modes—primarily the
Executive Summary & Reaction Logic
The synthesis of this compound typically involves the N-acylation of pyrrolidine with 3-chloropropanoyl chloride. While theoretically simple, the yield is frequently compromised by a competing
Key Success Factor: The reaction kinetics must favor N-acylation over E2 elimination. This requires strict control of temperature, base strength, and addition order.
Reaction Pathway Diagram
The following diagram illustrates the main reaction and the critical competing pathway (Elimination) that must be suppressed.
Figure 1: Reaction network showing the competition between acylation (green) and elimination (red).
Troubleshooting Guide (Q&A)
Q1: I am observing a significant amount of 1-acryloylpyrrolidine (alkene impurity) by NMR. How do I stop this?
Diagnosis: This is the most common failure mode. It indicates that your reaction conditions are too basic or too hot, promoting E2 elimination of HCl from the 3-chloropropanoyl moiety. Solution:
-
Switch Bases: If you are using Triethylamine (
) or Pyridine, stop. These organic bases often act as proton shuttles that catalyze elimination. Switch to a Schotten-Baumann system using a biphasic mixture (DCM/Water) with an inorganic base like Potassium Carbonate ( ) or Sodium Bicarbonate ( ) . The inorganic base neutralizes the HCl generated without being soluble enough in the organic phase to deprotonate the -carbon efficiently. -
Temperature Control: Maintain the reaction temperature between -10°C and 0°C during the addition. Do not allow it to rise above 5°C until the quench.
-
Stoichiometry: Never use a large excess of pyrrolidine. Use exactly 1.0 equivalent of pyrrolidine and 1.05–1.1 equivalents of the acid chloride. Excess pyrrolidine acts as a base and promotes elimination.
Q2: The yield is low (<50%), and the acid chloride seems to be decomposing.
Diagnosis: Hydrolysis of 3-chloropropanoyl chloride. Solution:
-
Reagent Quality: 3-chloropropanoyl chloride is extremely moisture-sensitive. Ensure your solvent (DCM or THF) is anhydrous.
-
Check the Reagent: If the acid chloride has turned dark or viscous, distill it before use. It can be prepared fresh from 3-chloropropionic acid and thionyl chloride (
) or oxalyl chloride. -
Protocol Adjustment: If using a biphasic system (water/DCM), the reaction must be fast and cold to favor amidation over hydrolysis. Amidation is kinetically faster, but if stirring is poor, hydrolysis dominates. Increase stirring speed to maximum (vortexing).
Q3: My product is colored (yellow/brown) and difficult to crystallize.
Diagnosis: Polymerization of the acrylamide byproduct. Even trace amounts of 1-acryloylpyrrolidine can polymerize or undergo Michael addition with remaining pyrrolidine, creating "tars." Solution:
-
Purification: Do not attempt to distill the crude product at high temperatures if significant acrylamide is present; it will polymerize.
-
Workup: Wash the organic layer with dilute HCl (0.1 M) immediately after the reaction to remove unreacted pyrrolidine. This prevents Michael addition to any formed acrylamide.
-
Stabilization: Add a radical inhibitor (e.g., BHT or MEHQ) if you must heat the mixture for solvent removal, though rotary evaporation at <30°C is preferred.
Optimized Experimental Protocol
Method: Biphasic Schotten-Baumann Acylation
Rationale: Uses an inorganic base to neutralize acid without promoting
Materials
-
Reagent A: Pyrrolidine (1.0 equiv)
-
Reagent B: 3-Chloropropanoyl chloride (1.1 equiv)
-
Base:
(1.2 equiv) dissolved in water (2M solution) -
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
Step-by-Step Workflow
-
Setup: Charge a round-bottom flask with Pyrrolidine (1.0 eq) and DCM (volume to make ~0.5 M concentration).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Base Addition: Add the cold
solution (1.2 eq) to the flask. Vigorous stirring is essential to create an emulsion. -
Acylation (Critical Step):
-
Dilute 3-Chloropropanoyl chloride (1.1 eq) in a small amount of DCM.
-
Add this solution dropwise over 30–60 minutes.
-
Monitor internal temperature; do not exceed 0°C.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC or GC.
-
Note: Do not warm to room temperature unless conversion is incomplete.
-
-
Quench & Workup:
-
Separate the layers while cold.
-
Wash the organic layer with 0.1 N HCl (removes unreacted amine).
-
Wash with saturated
(removes unreacted acid/acid chloride). -
Wash with Brine, dry over
.[1]
-
-
Isolation: Concentrate under reduced pressure at <30°C .
Comparative Data: Base & Solvent Effects[2]
The choice of base dramatically impacts the ratio of Product (P) to Elimination Impurity (E).
| Base System | Solvent | Temperature | Yield (%) | P:E Ratio | Notes |
| DCM | -5°C | 88-94% | >99:1 | Recommended. Kinetic control favors amide. | |
| DCM | 0°C | 65-75% | 85:15 | Significant elimination observed. | |
| DCM | 25°C | <40% | 40:60 | Major elimination; polymerization risk. | |
| NaOH (aq) | Water | 0°C | 60% | 90:10 | Hydrolysis of acid chloride competes. |
| Pyridine | Toluene | 0°C | 70% | 80:20 | Difficult to remove pyridine; promotes elimination. |
References
-
Movsisyan, M., et al. (2018).[2] "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Chemistry – A European Journal, 24(45), 11779-11784.[2]
- Supports the synthesis of the acid chloride and continuous flow amidation str
-
Gentle, T. (2014). "Method for preparing 3-chloropropionyl chloride." CN Patent CN103819329B.[3]
- Details the preparation and stability of the 3-chloropropanoyl chloride starting m
-
Wu, C., et al. (2009).[4] "Process for Preparing Bupropion Hydrochloride." US Patent Application 2009/0012328.[4]
- Provides context on handling -halo and -halo ketone/amide intermedi
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
Sources
- 1. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane - Google Patents [patents.google.com]
- 2. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 1-(3-Chloropropanoyl)pyrrolidine
Executive Summary & Application Context
Welcome to the technical support hub for 1-(3-Chloropropanoyl)pyrrolidine . This intermediate is a critical bifunctional building block, often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs) and other pyrrolidine-based pharmaceuticals.
The synthesis involves the acylation of pyrrolidine with 3-chloropropanoyl chloride. While seemingly straightforward, this reaction possesses a critical failure mode : the
Standard Operating Procedure (The "Golden Path")
To minimize troubleshooting, we recommend adhering to this optimized protocol which prioritizes temperature control to prevent elimination.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| Pyrrolidine | Nucleophile | 1.0 | Distill if colored (impurities promote polymerization). |
| 3-Chloropropanoyl Chloride | Electrophile | 1.1 - 1.2 | Excess ensures complete amine conversion. |
| Triethylamine (TEA) | Base (HCl Scavenger) | 1.2 | Critical: Do not use large excess. |
| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous preferred. |
Step-by-Step Protocol
-
Setup: Charge a 3-neck round-bottom flask with Pyrrolidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to -10°C to 0°C . Note: This is the most critical control point.
-
Addition: Add 3-Chloropropanoyl chloride (1.1 eq) dropwise over 30-60 minutes. Maintain internal temperature below 5°C .
-
Why: Rapid addition causes localized heating, triggering the E2 elimination pathway.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (20-25°C) over 2 hours. Monitor via TLC or LC-MS.
-
Quench: Quench with cold 1N HCl (aq). This removes unreacted amine and neutralizes excess base immediately, stopping any further elimination.
Visualizing the Chemistry
The following diagram illustrates the competition between the desired substitution pathway and the unwanted elimination pathway.
Figure 1: Reaction pathway analysis showing the critical risk of
Troubleshooting Guide
Issue 1: High Levels of Acrylamide Impurity
Symptom: LC-MS shows a mass peak of [M-36] (Loss of HCl) or NMR shows alkene protons (5.6–6.6 ppm). Root Cause: The reaction conditions favored the thermodynamic elimination product over the kinetic substitution product. This is a classic E2 elimination driven by base and heat.
-
Corrective Action 1 (Temperature): Ensure the addition temperature never exceeds 5°C. The activation energy for elimination is higher than acylation; keep it cold to stay in the acylation valley.
-
Corrective Action 2 (Base Choice): Switch from Triethylamine (pKa ~10.75) to a weaker inorganic base system if the problem persists. A Schotten-Baumann protocol (DCM/Water biphasic system using
or ) keeps the base in the aqueous phase, reducing its contact with the organic product and suppressing elimination [1]. -
Corrective Action 3 (Quench): Do not let the reaction stir overnight at room temperature. Quench immediately upon conversion.
Issue 2: Low Yield / Hydrolysis
Symptom: High consumption of acid chloride but low product yield; presence of 3-chloropropionic acid. Root Cause: Moisture ingress. 3-chloropropanoyl chloride is highly susceptible to hydrolysis.
-
Corrective Action: Ensure DCM is dried over molecular sieves. Verify the quality of the acid chloride reagent; if it smells acrid (HCl gas) before the reaction starts, it may have already hydrolyzed. Distill the acid chloride if necessary [2].[1]
Issue 3: Emulsions during Workup
Symptom: Organic and aqueous layers fail to separate cleanly. Root Cause: Formation of pyrrolidine hydrochloride salts and the amphiphilic nature of the amide.
-
Corrective Action:
-
Saturate the aqueous layer with NaCl (brine).
-
Filter the mixture through a Celite pad if fine precipitates (amine salts) are suspended at the interface.
-
Use a slightly more polar extraction solvent, such as 5% Methanol in DCM, to break the emulsion.
-
Workup & Purification Workflow
Follow this logic flow to ensure efficient isolation of the target compound.
Figure 2: Optimized workup strategy to remove amine salts and acidic byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use 3-chloropropionic acid instead of the acid chloride? A: Yes, using a coupling agent like EDC or DCC. However, this is generally less atom-economical and harder to purify due to urea byproducts. The acid chloride route is preferred for scale-up unless you lack fume hood capabilities for handling corrosive chlorides [3].
Q: My product is turning pink/brown upon storage. Why? A: This indicates the presence of trace pyrrolidine or the acrylamide impurity, which can polymerize or oxidize. Store the product at -20°C under argon. If the acrylamide impurity is present, it acts as a Michael acceptor and can destabilize the bulk material.
Q: Is the product a solid or an oil? A: this compound is typically a low-melting solid (MP ~35-40°C) or a viscous oil at room temperature. If it is a hard solid with a high melting point, you likely isolated the pyrrolidine hydrochloride salt, not the amide.
Q: How do I remove the acrylamide impurity if it forms? A: It is difficult to separate by distillation due to similar boiling points. Column chromatography on silica gel is effective. Use a gradient of Ethyl Acetate in Hexanes (start 20% EtOAc). The acrylamide is slightly less polar than the chloro-amide.
References
-
Schotten-Baumann Conditions & Amide Synthesis
-
Movsisyan, M., et al. "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation."[2] Chemistry – A European Journal, 2018.
-
-
Reagent Stability & Preparation
-
Alternative Coupling Methods
-
"Amide Bond Formation: Beyond the Acid Chloride." Organic Chemistry Portal.
-
Sources
- 1. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 2. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 1-(3-Chloropropanoyl)pyrrolidine
[1][2]
Current Status: Operational Subject: Prevention of Polymerization & Degradation in 3-Chloropropionamides Ticket Priority: High (Irreversible Material Loss Risk)[1][2]
Executive Summary: The "Hidden Monomer" Risk
As a Senior Application Scientist, I often see researchers treat 1-(3-Chloropropanoyl)pyrrolidine solely as a stable alkylating agent. This is a critical error.
While this compound is not a radical monomer itself, it is a latent acrylamide precursor .[2] Under specific conditions (heat, basicity), it undergoes
The "polymerization" you are trying to prevent is actually a two-step cascade:
This guide provides the protocols to arrest both steps.
Part 1: The Degradation Mechanism[1]
To prevent the issue, you must understand the pathway. The presence of even trace bases (amines, hydroxides) or excessive heat triggers the release of Hydrochloric Acid (HCl), converting your stable reagent into a volatile monomer.[2]
Figure 1: The degradation cascade.[1][2] Note that preventing Step 1 is the primary goal; Intervention B is a failsafe.
Part 2: Storage & Handling Protocols
The following parameters are non-negotiable for long-term stability.
Standard Operating Procedure (SOP-01): Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Low temperature kinetically inhibits the elimination of HCl.[1][2] At Room Temp (25°C), shelf life drops to weeks.[2] |
| pH Environment | Acidic (pH < 6) | Basic conditions catalyze the deprotonation at the |
| Light | Dark / Amber Glass | UV light can initiate radical formation if trace acrylamide is present.[1][2] |
| Atmosphere | Dry Argon/Nitrogen | Moisture can hydrolyze the chlorine, creating free HCl, which—counterintuitively—can be autocatalytic in high concentrations or corrode seals.[2] |
SOP-02: Stabilization Additives
If you are storing the compound as a liquid (melted) or in solution for extended periods, you must add stabilizers.[2]
-
Acid Stabilizers (Primary Defense):
-
Radical Inhibitors (Secondary Defense):
Part 3: Troubleshooting Guide
Issue 1: The liquid reagent has turned into a solid white mass. [1]
-
Diagnosis: "Popcorn" Polymerization.[1][2][3] The material eliminated HCl to become acryloylpyrrolidine, which then polymerized.[2]
-
Root Cause: Storage temperature too high or exposure to trace base (e.g., dirty spatula, basic glassware).[2]
-
Recovery: Impossible. The polymer is cross-linked and insoluble.[1][2][3] Discard as hazardous waste.
Issue 2: The material is liquid but fuming/smells acrid.
-
Action:
Issue 3: Pressure buildup in the storage bottle.
-
Diagnosis: HCl gas generation.
-
Action: Vent carefully in a fume hood. Transfer to a pressure-rated vessel or use a vented cap if stored at -20°C.[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I distill this compound to purify it? A: Proceed with extreme caution. Distillation requires heat, which promotes the elimination reaction.[1][2]
-
Protocol: You must use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.[2]
-
Mandatory: Add a radical inhibitor (Phenothiazine) to the distillation pot before heating.[1][2] If you distill without an inhibitor, the acrylamide formed may polymerize in the condenser, causing a dangerous blockage.[2]
Q: I need to react this with an amine. How do I prevent polymerization during the reaction? A: This is a competing reaction scenario. You want N-alkylation (substitution), but the amine base can trigger elimination.[1][2]
-
Solution: Use a non-nucleophilic base if possible, or keep the temperature low (0°C) during the addition.[2]
-
Solvent: Use aprotic solvents (DCM, THF).[2] Avoid protic solvents that stabilize the leaving group too well.[2]
Q: Why does the protocol recommend Phenothiazine over MEHQ? A: MEHQ (4-methoxyphenol) is a "safe" inhibitor that requires dissolved oxygen to be active.[1][2] If you store your compound under Nitrogen/Argon (which you should, to keep it dry), MEHQ becomes inactive.[2] Phenothiazine works effectively in oxygen-free environments.[1][2]
References
-
Synthesis and Reactivity of Pyrrolidine Derivatives
-
Polymerization Prevention in Acrylamide Precursors
-
Stability of 3-Chloropropionamides
-
Inhibitor Mechanisms (Phenothiazine vs. MEHQ)
Technical Support Center: Purification of 1-(3-Chloropropanoyl)pyrrolidine
Welcome to the technical support guide for 1-(3-Chloropropanoyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. Our goal is to provide not just protocols, but a deep-seated understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification processes effectively.
Introduction: Understanding the Core Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] It is typically synthesized via the acylation of pyrrolidine with 3-chloropropanoyl chloride. While the reaction appears straightforward, the nature of the starting materials and the product itself presents significant purification hurdles. The primary challenges stem from the instability of the acylating agent and the similar physicochemical properties of the desired product and key impurities.
The root of many issues lies in the quality and handling of the 3-chloropropanoyl chloride starting material. It is known to be thermally unstable and highly sensitive to moisture.[2][3] Furthermore, its own synthesis from acrylic acid can leave behind reactive impurities like acryloyl chloride, which directly impacts the impurity profile of your final product.[2][4]
Common Impurities and Their Genesis
Understanding what you are trying to remove is the first step to successful purification. The following are the most common impurities encountered and the reasons for their formation.
-
Unreacted Pyrrolidine & Pyrrolidinium Hydrochloride: Pyrrolidine is a nucleophilic base. If used in excess or if the reaction does not go to completion, it will remain in the crude product. During workup or if the reaction generates HCl, it will form the water-soluble salt, pyrrolidinium hydrochloride.
-
3-Chloropropionic Acid: This impurity arises from the hydrolysis of the 3-chloropropanoyl chloride starting material by adventitious moisture. It can also form from the slow hydrolysis of the final amide product under non-neutral pH conditions.
-
1-Acryloylpyrrolidine: This is a particularly troublesome impurity formed from the reaction of pyrrolidine with acryloyl chloride. Acryloyl chloride is a common impurity in commercial 3-chloropropanoyl chloride, arising from incomplete hydrochlorination of acrylic acid during the reagent's synthesis.[2] Its polarity is often very close to the desired product, making chromatographic separation difficult.
-
N,N'-bis(pyrrolidino)propanamide (and related oligomers): In the presence of excess pyrrolidine, the alkyl chloride of the product can undergo nucleophilic substitution by another molecule of pyrrolidine, leading to a more polar, dimeric impurity.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues observed during the workup and purification of this compound.
Q1: My TLC plate of the crude product shows a major spot, but also a streak and a spot at the baseline. What am I seeing?
A1: This is a classic impurity profile.
-
The Major Spot: This is likely your desired product, this compound.
-
The Baseline Spot: This indicates a highly polar and likely ionic compound. It is almost certainly pyrrolidinium hydrochloride, formed from excess pyrrolidine reacting with the HCl generated during the acylation. An acidic wash (e.g., with dilute HCl) during the aqueous workup is essential to protonate any remaining free pyrrolidine and extract it into the aqueous layer.
-
The Streak: Streaking on a TLC plate often suggests an acidic or basic compound that is interacting strongly with the silica gel. In this case, the likely culprit is 3-chloropropionic acid from the hydrolysis of the starting material. A basic wash (e.g., with saturated sodium bicarbonate solution) during workup will deprotonate this acid, converting it to its carboxylate salt, which can then be extracted into the aqueous phase.
Q2: I've performed the acidic and basic washes, but my TLC still shows an impurity spot with an Rf value very close to my product. How can I separate them?
A2: This scenario strongly suggests the presence of 1-acryloylpyrrolidine. Due to its similar amide structure, its polarity is very close to the desired product, making separation challenging.
-
Causality: This impurity arises from contaminated 3-chloropropanoyl chloride.[2] If possible, verify the purity of your starting material by GC-MS or NMR before starting the reaction. Distilling the 3-chloropropanoyl chloride before use can remove less volatile impurities, but it is thermally sensitive and should be done with care at reduced pressure.[2]
-
Chromatographic Solution: You must optimize your column chromatography. A standard Hexane/Ethyl Acetate system may not provide sufficient resolution. Try a less polar solvent system like Dichloromethane/Ethyl Acetate or Toluene/Acetone. Running a slow, shallow gradient elution is critical. Sometimes, switching to a different stationary phase, such as alumina (neutral or basic), can alter the elution order and improve separation.
Q3: My product appears to be degrading on the silica gel column, resulting in a low yield of pure material. What's happening and how can I fix it?
A3: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the hydrolysis of the amide or other degradation pathways, especially if the column runs slowly or if protic solvents like methanol are used in high concentration.
-
Mechanism: The acidic silanol groups on the silica surface can protonate the amide carbonyl, making it more susceptible to nucleophilic attack by trace water in the eluent.
-
Solutions:
-
Neutralize the Silica: You can prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (relative to the solvent volume). This deactivates the acidic sites.
-
Use Neutral or Basic Stationary Phase: Consider using neutral alumina or treated silica gel.
-
Run the Column "Fast": Use flash chromatography with positive air pressure to minimize the residence time of your compound on the column.
-
Alternative Purification: If the product is a solid, recrystallization is a non-destructive alternative.
-
Q4: I'm attempting a recrystallization, but I can't find a suitable solvent. What should I try?
A4: Finding the right recrystallization solvent is an empirical process. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be completely insoluble.
-
Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different test solvent to each tube at room temperature. Solvents to try include: Isopropanol, Ethyl Acetate, Toluene, Methyl tert-butyl ether (MTBE), and mixtures like Toluene/Heptane or Ethyl Acetate/Hexane.
-
Observe solubility. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the tube gently.
-
If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath.
-
The solvent that yields clean-looking crystals upon cooling is your best candidate.
-
-
Self-Validation: After recrystallization, run a TLC or GC of the crystals and the remaining mother liquor. A successful recrystallization will show a highly purified spot for the crystals and a concentration of impurities in the mother liquor.
Visualizing the Purification Strategy
A logical workflow is essential for reproducible results. The following diagram outlines the standard purification path.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1-5 g of crude product. Adjust silica and solvent volumes accordingly for different scales.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). A good rule of thumb is to use 50-100 g of silica for every 1 g of crude product.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the solvent to drain until it is just level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 30% Ethyl Acetate in Hexane). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity and identity of the final product by NMR and/or GC-MS.
Troubleshooting Chromatography: A Decision Tree
Caption: Decision tree for troubleshooting column chromatography issues.
Summary of Purification Parameters
| Purification Method | Key Parameters | Expected Outcome & Validation |
| Aqueous Workup | 1. Wash with 1M HCl2. Wash with sat. NaHCO₃3. Wash with Brine | Removes basic (pyrrolidine) and acidic (3-chloropropionic acid) impurities. Validated by clean TLC baseline. |
| Column Chromatography | Stationary Phase: Silica Gel (or Neutral Alumina)Eluent System (Trial): Hexane/Ethyl Acetate (10:1 -> 2:1 gradient) or DCM/MeOH (100:0 -> 98:2 gradient) | Separation of non-polar impurities like 1-acryloylpyrrolidine. Validated by single spot on TLC and >98% purity by GC. |
| Recrystallization | Screening Solvents: Isopropanol, Ethyl Acetate, Toluene, MTBE, Acetone/Heptane mixtures | Yields solid product of high purity if successful. Validated by sharp melting point and clean NMR/GC spectrum. |
Frequently Asked Questions (FAQs)
-
How should I store pure this compound? Based on the reactivity of its functional groups, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator or freezer to minimize degradation.[4][5]
-
What is the best way to monitor the reaction progress? Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against a spot of the pyrrolidine starting material. The reaction is complete when the pyrrolidine spot has been completely consumed and a new, higher Rf product spot has appeared.
-
My NMR spectrum looks clean, but GC-MS shows a small impurity. Is this acceptable? This depends on the requirements of your next step. For drug development, even small impurities must be identified and quantified. The impurity could be an isomer or a compound with a low NMR signal response. GC-MS is often more sensitive for detecting trace volatile impurities.
References
- (Reference placeholder for general synthesis inform
- JPH11199540A - Production of 3-chloropropionyl chloride - Google P
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed. [Link]
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - ResearchGate. [Link]
-
3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. [Link]
- (Reference placeholder for general synthesis inform
-
Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - MDPI. [Link]
- (Reference placeholder for general synthesis inform
- (Reference placeholder for general synthesis inform
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. vandemark.com [vandemark.com]
- 5. chemicalbook.com [chemicalbook.com]
minimizing byproduct formation in acylation with 1-(3-Chloropropanoyl)pyrrolidine
The following guide is structured as a specialized Technical Support Hub for researchers working with 1-(3-Chloropropanoyl)pyrrolidine and related 3-chloropropionyl moieties.
This compound is a critical intermediate in the synthesis of Targeted Covalent Inhibitors (TCIs) , often serving as a precursor to acrylamide "warheads" or as a masked electrophile.[1] The "acylation" referred to is technically the formation of this amide bond (reaction of 3-chloropropanoyl chloride with pyrrolidine) or its application in Friedel-Crafts type functionalization.[1]
Topic: Minimizing Byproduct Formation in Acylation with 3-Chloropropanoyl Moieties
Status: Operational | Tier: Level 3 (Senior Scientist)[1]
Core Diagnostic: Identifying Your Byproducts
Before optimizing, confirm which byproduct is plaguing your reaction.[1] In the synthesis or use of This compound , three primary side-reaction pathways compete with the desired acylation.
| Byproduct Type | Diagnostic Signal (NMR/LCMS) | Root Cause |
| 1-Acryloylpyrrolidine | 1H NMR: Olefinic protons (dd) at 6.0–6.6 ppm.LCMS: [M-36] peak (Loss of HCl).[1] | Premature Elimination: Reaction temperature too high or base is too strong/excessive.[1] |
| Michael Adduct (Dimer) | LCMS: [2M-HCl] or dimer mass.1H NMR: Complex aliphatic region; loss of clean triplet pattern.[1] | Secondary Amine Attack: Free pyrrolidine reacted with the eliminated acrylamide species.[1] |
| 3-Chloropropionic Acid | LCMS: Mass of hydrolyzed acid.1H NMR: Downfield shift of CH2 groups.[1] | Hydrolysis: Wet solvents or improper quenching of acid chloride.[1] |
| N-Alkylated Amine | LCMS: Mass matches product, but retention time differs.[1] | Wrong Regioselectivity: Amine attacked the alkyl chloride instead of the acyl chloride (rare, but possible if hindered).[1] |
Troubleshooting Guide (Q&A)
Q1: I am seeing significant amounts of the acrylamide (elimination product). How do I stop this?
A: The 3-chloropropanoyl group is a "masked" acrylamide.[1] It is inherently prone to E2 elimination in the presence of base.[1]
-
Temperature Control: This is the critical variable.[1] Elimination rates spike significantly above 0°C. Maintain the reaction at -10°C to 0°C during addition and strictly below 20°C during workup.[1]
-
Base Selection: Switch from strong organic bases (like Et3N) to inorganic biphasic systems (Schotten-Baumann conditions using K2CO3 or NaHCO3).[1] Inorganic bases in a biphasic system (e.g., DCM/Water) often minimize elimination because the base is sequestered in the aqueous phase, reacting only with the HCl formed at the interface, rather than promoting E2 elimination in the organic phase.[1]
Q2: My LCMS shows a "dimer" peak. How did this form?
A: This is the "Death Spiral" of 3-chloropropionyl chemistry.[1]
-
Step 1: You form the desired product: this compound.[1]
-
Step 2: A fraction of the product eliminates to form 1-acryloylpyrrolidine .[1]
-
Step 3: Unreacted pyrrolidine (nucleophile) attacks the acrylamide (Michael acceptor).[1]
-
The Fix (Order of Addition): Never add the acid chloride to a pool of excess amine at room temperature.[1] This ensures free amine is always present when the sensitive product is formed.[1]
-
Protocol Shift: Add the Amine (with base) slowly to the Acid Chloride solution.[1] This ensures the amine is the limiting reagent at the moment of reaction, preventing it from scavenging any acrylamide that might form.[1]
Q3: Can I use this compound as a Friedel-Crafts acylating agent?
A: Directly, no.[1] Amides are poor electrophiles.[1] However, you can use 3-chloropropanoyl chloride to acylate an aromatic ring (Friedel-Crafts) to generate a ketone derivative.[1][2]
-
Warning: Lewis acids (AlCl3) used in Friedel-Crafts will rapidly catalyze the elimination of HCl from the 3-chloropropanoyl chain, often yielding the vinyl ketone (acryloyl) product immediately.[1] If you specifically need the chloro-ketone, you must use milder Lewis acids (e.g., FeCl3, SnCl4) and keep temperatures low (< 0°C).[1]
Mechanistic Visualization
Understanding the competition between the Kinetic Product (Acylation) and the Thermodynamic/Side Products (Elimination/Michael Addition) is vital.[1]
Caption: Reaction pathway showing the "Danger Zone" where the target product converts to acrylamide, triggering dimer formation.[1]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of This compound while suppressing elimination and dimerization.[1]
Reagents
-
Substrate: Pyrrolidine (1.0 equiv)[1]
-
Reagent: 3-Chloropropanoyl chloride (1.1 equiv)[1]
-
Base: Potassium Carbonate (K2CO3) (2.5 equiv) dissolved in minimal water (Schotten-Baumann) OR Diisopropylethylamine (DIPEA) (1.2 equiv) if strictly anhydrous.[1]
-
Solvent: Dichloromethane (DCM) or 2-MeTHF (Anhydrous).[1]
Step-by-Step Methodology
-
Preparation (The "Reverse" Addition):
-
Charge a reaction vessel with 3-Chloropropanoyl chloride (1.1 equiv) and DCM (5 mL/mmol).
-
Cool the vessel to -10°C (Ice/Salt bath). Crucial: Do not skip cooling.
-
-
Amine Addition:
-
Dissolve Pyrrolidine (1.0 equiv) and DIPEA (1.2 equiv) in DCM.
-
Add the amine solution to the acid chloride solution dropwise over 30–60 minutes.
-
Reasoning: By adding amine to excess acid chloride, you ensure that any "accidental" acrylamide formed cannot find free amine to react with (preventing dimers).[1]
-
-
Reaction Monitoring:
-
Quench & Workup (Acidic Wash):
-
Storage:
-
Store the product at -20°C . It is prone to slow elimination to the acrylamide upon standing at room temperature.[1]
-
Quantitative Comparison of Conditions
| Condition Variable | Impact on Byproducts | Recommendation |
| Temperature | High temp (>20°C) drastically increases Acrylamide formation.[1] | Keep < 0°C. |
| Addition Order | Adding Acid Chloride to Amine increases Dimer formation.[1] | Add Amine to Acid Chloride.[1][3] |
| Base Type | Strong bases (NaOH, Et3N) promote elimination.[1] | Use weak/hindered bases (K2CO3, DIPEA).[1] |
| Solvent Water | Presence of water leads to Acid (hydrolysis).[1] | Use anhydrous DCM/THF.[1] |
References
-
Movsisyan, M., et al. (2018).[1][4] "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Chemistry – A European Journal.[1]
-
Thieme Connect. (2015).[1] "3-Chloropropionyl Chloride: Properties and Applications." Synlett.
-
ChemicalBook. "3-Chloropropionyl chloride Product Description and Reaction Safety."
Sources
- 1. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 4. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing low conversion rates in 1-(3-Chloropropanoyl)pyrrolidine reactions
The following technical guide addresses the optimization of reactions involving 1-(3-Chloropropanoyl)pyrrolidine (CAS 106030-46-8), a critical intermediate in the synthesis of covalent inhibitors and peptidomimetics.
This content is structured as a Tier-3 Technical Support resource, designed for senior scientists encountering stalled reactions or low yields.
Topic: Troubleshooting Low Conversion & Yield Instability
Reagent Class:
Module 1: The Mechanistic Reality (The "Why")
Before troubleshooting, it is critical to diagnose how you are expecting the reaction to proceed. This compound is rarely a simple alkylating agent. It functions primarily as a Masked Acrylamide .
The "Masked" Pathway vs. Direct Substitution
Low conversion is most frequently caused by a misunderstanding of the reaction coordinate. Users often attempt direct Nucleophilic Substitution (
The Dominant Pathway (Elimination-Addition):
-
Elimination (
): Base-mediated loss of HCl generates the reactive intermediate 1-Acryloylpyrrolidine . -
Addition (Michael): The nucleophile attacks the
-carbon of the acrylamide.
If your reaction is stalled, you likely have not met the activation energy for Step 1 (Elimination) or are trapping the intermediate in Step 2.
Reaction Pathway Diagram
The following logic flow illustrates the competing pathways and failure points.
Figure 1: The primary reactivity pathway for
Module 2: Troubleshooting Guide (The "How")
Scenario A: "I see starting material (SM) remaining after 24 hours."
Diagnosis: The elimination step is stalled. The base is likely too weak or the solvent is hindering proton abstraction.
-
Root Cause: The
-protons (adjacent to the carbonyl) are acidic, but the leaving group (Cl) requires assistance. Weak bases (e.g., Pyridine, Bicarbonate) may not drive the equilibrium to the acrylamide efficiently at room temperature. -
Solution: Switch to a stronger, non-nucleophilic base to force the elimination.
-
Recommended: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (Diisopropylethylamine).
-
Protocol Adjustment: Add 1.2 eq of DBU at 0°C, then warm to RT. Monitor for the disappearance of the SM peak (LCMS) and transient appearance of the acrylamide (M-36 mass shift).
-
Scenario B: "I see the Acrylamide intermediate, but no Product."
Diagnosis: The Michael Addition is stalled. The nucleophile is either too bulky, not nucleophilic enough, or the pH is incorrect.
-
Root Cause: If reacting with a thiol (Cys) or amine, the pH must be such that the nucleophile is deprotonated (thiolate/amine) but the acrylamide doesn't polymerize.
-
Solution:
-
For Thiols: Ensure pH is > pKa of the thiol (typically pH 7.5–8.5).
-
For Amines: Use a polar protic solvent (e.g., MeOH/EtOH) or a Lewis Acid catalyst (e.g.,
) to activate the Michael acceptor.
-
Scenario C: "My yield is low due to 'tar' or insoluble solids."
Diagnosis: Uncontrolled polymerization.
-
Root Cause: The acrylamide intermediate is susceptible to radical polymerization, especially if the reaction mixture is heated or exposed to light/oxygen without a radical scavenger.
-
Solution:
-
Add a radical inhibitor: 4-Methoxyphenol (MEHQ) or BHT (0.1 mol%).
-
Keep temperature < 40°C.
-
Module 3: Optimization Data & Solvents
The choice of solvent profoundly impacts the Elimination vs. Substitution ratio.
| Solvent System | Mechanism Favored | Rate | Recommendation |
| DCM / CHCl3 | Low | Avoid for conversion. Good for workup only. | |
| DMF / DMSO | Elimination ( | High | Preferred. Dipolar aprotic solvents stabilize the transition state for elimination. |
| MeOH / EtOH | Michael Addition | Medium | Excellent for Step 2. Protic solvents facilitate proton transfer in the addition step. |
| THF | Mixed | Medium | Good compromise if solubility is an issue. |
Standardized Protocol for High Conversion
To convert this compound to a functionalized adduct:
-
Dissolution: Dissolve 1.0 eq of this compound in DMF (0.2 M).
-
Activation: Add 2.5 eq of DIPEA (or 1.2 eq DBU for difficult cases). Stir at RT for 30 mins.
-
Checkpoint: Verify formation of 1-acryloylpyrrolidine by TLC or LCMS.
-
-
Coupling: Add 1.1 eq of the Nucleophile (Thiol/Amine).
-
Completion: If reaction is slow, heat to 40°C. Do not exceed 60°C to avoid polymerization.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use inorganic bases like
Q2: Why not just start with 1-Acryloylpyrrolidine directly? A: Stability. Acrylamides are prone to polymerization upon storage. The 3-chloropropanoyl derivative acts as a stable "shelf-stable precursor" that releases the reactive warhead in situ. This is a standard strategy in covalent drug design [1].
Q3: My LCMS shows a mass of M-36. What is this? A: This is the loss of HCl (Mass 36.5). It confirms the formation of the acrylamide intermediate. If this peak persists and product does not form, your nucleophile is inactive (see Scenario B).
Q4: Is the chloride susceptible to hydrolysis? A: In aqueous basic buffers, yes. The chloride can be displaced by hydroxide to form the alcohol (1-(3-hydroxypropanoyl)pyrrolidine). To prevent this, use anhydrous organic solvents for the elimination step, then add the aqueous buffer only if necessary for the nucleophile solubility.
References
-
Thieme Connect . 3-Chloropropionyl Chloride: A Versatile Reagent. Synthesis and application as a masked vinyl group.[3]
-
National Institutes of Health (PubChem) . 1-(3-Chloropropyl)pyrrolidine Compound Summary. Physical properties and safety data.
-
ResearchGate . Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride. Kinetic studies on chloropropionyl derivatives.
-
Chemistry LibreTexts. Elimination vs. Substitution Reactions. Fundamental mechanistic competition in ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-halo systems.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 1-(3-Chloropropanoyl)pyrrolidine and Its Alternatives
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 1-(3-Chloropropanoyl)pyrrolidine with more conventional acylating agents, namely 3-chloropropionyl chloride and acryloyl chloride. While direct experimental data on this compound is not abundant in publicly accessible literature, its reactivity can be expertly inferred from its chemical structure—an N-acylpyrrolidine. This guide will leverage fundamental principles of organic chemistry to provide a robust comparative analysis, supported by experimental protocols for its more reactive counterparts, offering a predictive framework for its application.
Introduction to Acylation and the Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the acylating agent is paramount and is largely governed by the nature of the leaving group attached to the carbonyl carbon.
This compound represents a class of N-acyl-amides. In this molecule, the pyrrolidine ring is attached to the 3-chloropropanoyl group. The pyrrolidine moiety itself is a ubiquitous scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[1][2] As an acylating agent, the leaving group would be the pyrrolidine anion, which is a relatively poor leaving group, suggesting a mild and selective reactivity profile.
In stark contrast, 3-chloropropionyl chloride and acryloyl chloride are acyl chlorides. The chloride ion is an excellent leaving group, rendering these reagents highly electrophilic and reactive.[3] 3-Chloropropionyl chloride is a versatile bifunctional reagent, capable of both acylation and nucleophilic substitution at the chloro-substituted carbon.[4][5] Acryloyl chloride, with its conjugated double bond, is a potent Michael acceptor and a key building block for polymers and covalent inhibitors.[6][7]
Comparative Analysis of Reactivity and Selectivity
The fundamental difference in the leaving group—a pyrrolidine anion versus a chloride anion—dictates a significant disparity in the electrophilicity of the carbonyl carbon and, consequently, the reactivity of these acylating agents.
dot
Figure 2: Synthetic pathways to acrylamide-based covalent inhibitors using different acylating agents.
Experimental Protocols: A Self-Validating System
The following protocols for acylation with 3-chloropropionyl chloride and acryloyl chloride are provided as a benchmark for performance. Due to the inferred lower reactivity of this compound, its successful application would likely necessitate modifications such as elevated temperatures, longer reaction times, or the addition of a catalyst.
Protocol 1: General Procedure for N-Acylation of a Primary Amine with 3-Chloropropionyl Chloride
Objective: To synthesize an N-(3-chloropropanoyl) derivative of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the primary amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive acyl chloride with atmospheric moisture. [3]* Base (TEA or DIPEA): Scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. [2]* 0 °C Addition: Controls the exothermic reaction between the amine and the acyl chloride, minimizing side product formation.
Protocol 2: General Procedure for Acylation of a Thiol with Acryloyl Chloride
Objective: To synthesize a thioacrylate derivative.
Materials:
-
Thiol-containing compound (1.0 eq)
-
Acryloyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the thiol-containing compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add acryloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography.
Trustworthiness of Protocols: These are standard and well-established procedures for acylation reactions. The workup steps are designed to effectively remove unreacted starting materials, byproducts (e.g., pyridinium hydrochloride), and the base, ensuring the isolation of a pure product.
Conclusion
While this compound is not a commonly cited acylating agent, its chemical structure allows for a scientifically sound prediction of its reactivity as a mild and selective acylating agent. In comparison to the highly reactive and less selective acyl chlorides like 3-chloropropionyl chloride and acryloyl chloride, this compound offers a potential strategic advantage in complex syntheses where chemoselectivity is paramount. Its use would likely require optimized reaction conditions, including the potential need for catalysts or elevated temperatures. This guide provides the foundational knowledge and comparative context for researchers to make informed decisions when selecting an acylating agent for their specific synthetic challenges, particularly in the nuanced field of drug development and covalent inhibitor design.
References
-
Pyrrolidine. (2023). In Wikipedia. [Link]
- Synthetic method of 3-chloropropionyl chloride. (2021).
- Synthetic method of acryloyl chloride. (2015).
-
Acyl Chlorides (A-Level). (n.d.). In ChemistryStudent. [Link]
-
Understanding the Applications of 3-Chloropropionyl Chloride in Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. [Link]
-
3-Chloropropionyl chloride. (n.d.). In PubChem. [Link]
- Production of 3-chloropropionyl chloride. (1999).
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]
- Process for the manufacture of acryloyl chloride. (1995).
-
Movsisyan, M., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Scilit. [Link]
-
Movsisyan, M., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]
-
Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. In Chemguide. [Link]
-
Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2022). Reddit. [Link]
-
Fouda, A. E. A. S., et al. (2021). Synthesis and inhibitive characteristic of two acryloyl chloride derivatives towards the corrosion of API 5L X52 carbon steel in hydrochloric acid medium. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 844-857. [Link]
-
Almquist, F., & Olsson, T. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. Acta Chemica Scandinavica, Series B, 41, 740-744. [Link]
-
Synthesis of pyrrolidines. (n.d.). In Organic Chemistry Portal. [Link]
-
Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Le Guillanton, G., & Simonet, J. (1987). Nucleophilic substitution of acyl chlorides by electrogenerated polysulfide ions in N,N-dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2, 1003-1006. [Link]
-
Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). In Chemguide. [Link]
- Methods for the acylation of amine compounds. (2001).
-
Yang, J. Y. (2021). How to synthesize acryloyl chloride? ResearchGate. [Link]
-
Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2024). LinkedIn. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Amide synthesis by acylation. (n.d.). In Organic Chemistry Portal. [Link]
-
Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid? (2022). Reddit. [Link]
-
3-CHLOROPROPIONYL CHLORIDE. (2021). VanDeMark Chemical. [Link]
-
Li, X., et al. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(15), 4983. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). In Organic Chemistry Data. [Link]
-
N-Acylation in Combinatorial Chemistry. (2000). ResearchGate. [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. 3-Chloropropionyl chloride | 625-36-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
validation of analytical methods for 1-(3-Chloropropanoyl)pyrrolidine
Content Type: Comparative Technical Guide Audience: Pharmaceutical Analysts, Process Chemists, and QA/QC Managers Focus: Trace Analysis (PGI) vs. Assay Control
Executive Summary: The PGI Challenge
1-(3-Chloropropanoyl)pyrrolidine (CAS: 106035-61-2) is a critical intermediate used in the synthesis of DPP-4 inhibitors, most notably Trelagliptin and Alogliptin . Chemically, it functions as an alkylating agent due to the reactive alkyl chloride moiety.
In the context of ICH M7 guidelines, this reactivity classifies it as a Potentially Genotoxic Impurity (PGI) . Consequently, its control strategy is bifurcated:
-
Process Control: High-concentration assay to ensure yield and stoichiometry.
-
Safety Control: Trace-level quantification (ppm) in the final Active Pharmaceutical Ingredient (API) to ensure levels remain below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .
This guide compares the two dominant analytical approaches—HPLC-UV and LC-MS/MS —providing validated protocols to ensure regulatory compliance and scientific rigor.
Part 1: The Analytical Challenge
The analysis of this compound presents three specific hurdles:
-
Weak Chromophore: The molecule lacks a conjugated
-system. Its UV absorption relies solely on the amide carbonyl ( transition), necessitating detection at low wavelengths (205–215 nm), where solvent cut-off and baseline drift are problematic. -
Genotoxic Sensitivity: Standard HPLC-UV often hits a Limit of Quantitation (LOQ) around 0.05% (500 ppm). However, PGI limits often require LOQs < 10 ppm.
-
Isotopic Validation: As a chlorinated compound, the analyte possesses a distinct isotopic signature (
) which must be leveraged for identification specificity.
Analytical Decision Matrix
The following decision tree illustrates when to deploy which methodology based on the development phase.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample origin and required sensitivity.
Part 2: Comparative Methodology
Method A: HPLC-UV (The Workhorse)
Best For: Raw material assay, reaction monitoring, and intermediate purity.
-
Pros: Cost-effective, robust, high linearity at macro levels.
-
Cons: Low specificity (prone to co-elution), insufficient sensitivity for PGI compliance.
Method B: LC-MS/MS (The Specialist)
Best For: Final API release testing, cleaning validation, and genotoxic impurity screening.
-
Pros: Extreme sensitivity (ppm/ppb), high specificity (MRM transitions), isotopic confirmation.
-
Cons: Higher cost, matrix effects (ion suppression).
Performance Comparison Table
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Detection Principle | UV Absorbance (210 nm) | Electrospray Ionization (ESI+) |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1.0 ng/mL – 200 ng/mL |
| LOD (Limit of Detection) | ~ 5 µg/mL (High) | ~ 0.2 ng/mL (Trace) |
| Specificity | Low (Retention time only) | High (RT + Precursor/Product Ion) |
| Suitability | Purity Assay (>98%) | PGI Quantification (<20 ppm) |
Part 3: Validated Experimental Protocols
Protocol A: HPLC-UV (Purity Assay)
Use this method to determine the purity of the this compound reagent itself.
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer stabilizes the amide).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 210 nm (Critical: 254 nm will show no signal).
-
Sample Diluent: Water:Acetonitrile (50:50).
Protocol B: LC-MS/MS (Trace Impurity Analysis)
Use this method to detect ppm-level residues in Trelagliptin or Alogliptin API.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500 or Waters Xevo).
-
Ion Source: ESI Positive Mode (ESI+).
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge), 100 x 2.1 mm, 1.7 µm (UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (10% to 90% B in 5 mins) to elute the API and impurity distinctly.
-
MRM Transitions (Self-Validating Logic):
-
Quantifier Transition:
162.1 126.1 (Loss of HCl, isotope). -
Qualifier Transition:
164.1 128.1 (Loss of HCl, isotope). -
Note: The ratio of Quantifier/Qualifier area must be approximately 3.0 (Natural abundance of Chlorine).
-
Part 4: Scientific Integrity & Self-Validation
To ensure the method is "Self-Validating," you must incorporate specific checkpoints into the workflow. This prevents false positives common in trace analysis.
The Isotopic Ratio Check
Because the analyte contains Chlorine, the mass spectrum is unique.
-
Mechanism: Chlorine exists as
(75.7%) and (24.2%). -
Validation Step: In every LC-MS run, monitor both the 162.1 and 164.1 parent ions.
-
Acceptance Criteria: The response ratio (Area 162 / Area 164) must fall between 2.8 and 3.2 . If the ratio deviates (e.g., equals 1.0 or 10.0), the peak is not this compound, regardless of retention time.
Diverted Flow Strategy (LC-MS)
To protect the Mass Spectrometer source from contamination by the high-concentration API (Trelagliptin), use a divert valve.
Figure 2: Divert valve logic to prevent source contamination. The valve directs flow to waste during the API elution window, protecting the MS.
Part 5: Validation Data (Representative)
The following data represents typical acceptance criteria for a validated LC-MS/MS method for this PGI.
| Validation Parameter | Acceptance Criteria (ICH Q2) | Typical Result |
| Specificity | No interference at RT; Isotope ratio ~3:1 | Complies |
| Linearity ( | 0.998 | |
| Accuracy (Recovery) | 80% – 120% at LOQ level | 92% – 105% |
| Precision (RSD) | 4.5% | |
| LOQ (S/N > 10) | 0.5 ppm | |
| Solution Stability | Deviation | Stable for 24h at 5°C |
Troubleshooting Tip: If recovery is low (<80%), the alkyl chloride may be reacting with the solvent.
-
Solution: Use Acetonitrile as the diluent rather than Methanol (Methanol can react with alkyl chlorides to form methyl ethers). Keep autosampler temperature at 5°C.
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.
-
Liu, D. Q., et al. (2010).[1] "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[2]
-
Kukreti, V., et al. (2025). "Analytical Method Validation: A Comprehensive Review." ResearchGate.[3]
Sources
Spectroscopic Validation of 1-(3-Chloropropanoyl)pyrrolidine: A Comparative Analytical Guide
Executive Summary
This guide provides a technical framework for the structural confirmation of 1-(3-Chloropropanoyl)pyrrolidine (
This document compares Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), establishing
Part 1: The Analytical Challenge
The synthesis of this compound typically involves the acylation of pyrrolidine with 3-chloropropionyl chloride. Two critical failure modes must be ruled out during characterization:
-
Elimination (The "Acrylamide" Problem): Under basic conditions, HCl is easily eliminated to form the
-unsaturated amide (acrylamide). -
Hydrolysis: The terminal chloride can displace to form an alcohol if water is present during workup.
Structural Comparison of Impurities
| Feature | Target: Alkyl Chloride | Impurity A: Acrylamide | Impurity B: Alcohol |
| Linker Structure | |||
| Critical Risk | Desired Electrophile | Michael Acceptor (Too Reactive) | Inert (Dead End) |
Part 2: Comparative Analysis of Spectroscopic Methods
Proton NMR ( H NMR): The Gold Standard
NMR provides the only reliable method to quantify the ratio of alkyl chloride to acrylamide impurity.
-
Performance: Superior resolution of aliphatic triplets vs. vinylic multiplets.
-
Critical Data Points:
-
The Diagnostic Triplets: The propanoyl chain appears as two distinct triplets (
Hz). The -methylene protons (next to Cl) are deshielded to ~3.8 ppm . The -methylene protons (next to Carbonyl) appear at ~2.8 ppm . -
The "Silent" Region: A pure product must show zero integration in the alkene region (5.5 – 6.5 ppm).
-
Pyrrolidine Rotamers: Due to the restricted rotation of the amide bond (
), the pyrrolidine ring protons often appear as complex multiplets or broadened signals, distinct from the sharp triplets of the side chain.
-
Mass Spectrometry (LC-MS): The Chlorine Fingerprint
MS is essential for confirming the presence of the halogen but poor for distinguishing isomers without fragmentation studies.
-
Performance: High sensitivity; definitive for elemental composition.
-
Critical Data Points:
-
Isotope Pattern: Chlorine possesses two stable isotopes,
(75%) and (25%).[1] A pure product must exhibit an M (162) and M+2 (164) peak ratio of 3:1 . -
Absence of Pattern: If the spectrum shows a single dominant peak at
126, the chlorine has been lost (elimination to acrylamide).
-
FTIR: The Quick Check
IR is useful for monitoring reaction progress (disappearance of acid chloride) but lacks the resolution to confirm the final structure definitively.
-
Performance: Low specificity for the alkyl chain.
-
Critical Data Points:
-
Amide I Band: Strong absorption at 1640–1650 cm
. -
C-Cl Stretch: Weak bands in the fingerprint region (600–800 cm
), often obscured.
-
Part 3: Detailed Experimental Protocols
Protocol A: Self-Validating NMR Characterization
Objective: Confirm structure and quantify acrylamide impurity limit (Limit of Detection < 1%).
-
Sample Prep: Dissolve 10 mg of the product in 0.6 mL of
.-
Note: Avoid DMSO-
if possible, as its water peak can obscure the -methylene signals, and it promotes further elimination if the sample is slightly acidic/basic.
-
-
Acquisition: Run a standard 16-scan
H NMR. -
Processing & Integration (The Validation Step):
-
Set the internal TMS reference to 0.00 ppm.
-
Integrate the pyrrolidine
-protons (multiplets at ~3.4–3.5 ppm) to 4.00 . -
Validation Check 1: The triplet at ~3.8 ppm (
) must integrate to 2.00 ( 0.1) . -
Validation Check 2: The region 5.5–6.5 ppm must integrate to < 0.02 (indicates <1% acrylamide).
-
Protocol B: Isotopic MS Confirmation
Objective: Verify the presence of Chlorine.[2][3][4]
-
Method: ESI-MS (Positive Mode).
-
Solvent: Acetonitrile/Water (0.1% Formic Acid).
-
Validation Check:
-
Observe parent ion
. -
Verify the intensity of
is approximately 33% of the parent ion height. -
Fail State: If
is <5% of parent, the product has eliminated HCl.
-
Part 4: Visualization & Logic Flow
Diagram 1: Analytical Workflow
This diagram illustrates the logical flow from crude synthesis to final structural confirmation.
Figure 1: Step-by-step analytical workflow for validating this compound.
Diagram 2: Spectral Decision Tree (NMR)
A logic gate for interpreting the
Figure 2: NMR decision tree for distinguishing the target alkyl chloride from elimination byproducts.
Part 5: Data Summary Table
| Parameter | This compound (Target) | 1-Acryloylpyrrolidine (Impurity) |
| MW | 161.63 | 125.17 |
| MS Parent Ion | 162/164 (3:1 Ratio) | 126 (Single Peak) |
| Carbonyl IR | ~1645 cm | ~1655 cm |
References
-
National Institutes of Health (PubChem). 3-Chloropropanamide (Related Structure & Properties). [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry (Chlorine M/M+2 Patterns). [Link]
-
ChemGuide. Mass Spectra - The M+2 Peak (Explanation of Halogen Patterns). [Link]
Sources
Technical Guide: Purity Assessment of 1-(3-Chloropropanoyl)pyrrolidine (1-3CPP)
Topic: Assessing the Purity of Synthesized 1-(3-Chloropropanoyl)pyrrolidine by HPLC Content Type: Publish Comparison Guide
Executive Summary
This compound (1-3CPP) is a critical alkylating intermediate often used in the synthesis of pyrrolidine-containing pharmaceuticals. Its reactivity—defined by the electrophilic alkyl chloride and the stable amide core—presents a unique analytical challenge.
The primary difficulty in assessing 1-3CPP purity is not the main peak, but the detection of distinct impurity classes :
-
Polar Precursors: Pyrrolidine (highly polar, UV transparent).
-
Hydrolysis Products: 3-Chloropropanoic acid (acidic).
-
Thermal Degradants: 1-Acryloylpyrrolidine (formed via elimination).
This guide compares three analytical methodologies—RP-HPLC , HILIC , and GC-FID —and establishes Reversed-Phase HPLC (RP-HPLC) with UV detection at 210 nm as the gold standard for routine quality control. We provide a validated protocol designed to prevent the "hidden" degradation often missed by gas chromatography.
Chemical Context & Impurity Profiling
To design a robust assay, one must understand the genesis of impurities. The synthesis typically involves the acylation of pyrrolidine with 3-chloropropanoyl chloride.
Impurity Formation Pathway
The following diagram illustrates the synthesis and potential degradation pathways that the analytical method must resolve.
Figure 1: Synthesis and degradation pathways of 1-3CPP. Note the thermal elimination risk leading to acrylamides.
Comparative Analysis: Selecting the Right Method
We evaluated three common techniques based on Specificity , Sensitivity , and Sample Integrity .
Table 1: Method Performance Comparison
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID | Method C: HILIC |
| Primary Mechanism | Hydrophobic interaction (C18) | Volatility | Hydrophilic partitioning |
| Suitability for 1-3CPP | High. Excellent retention of the amide. | Medium/Low. Risk of on-column degradation. | Medium. Good for pyrrolidine, poor for hydrophobic impurities. |
| Impurity Coverage | Resolves Acid, Amide, and Elimination product. | Misses non-volatiles; may artificially generate acrylamide. | Excellent for polar pyrrolidine; poor for chloropropanoic acid. |
| Detection Limit (LOD) | ~0.05% (at 210 nm) | ~0.01% (FID is sensitive) | ~0.1% (Matrix effects common) |
| Major Risk | Pyrrolidine (precursor) elutes in void volume if pH is unadjusted. | Thermal Elimination: High injector temps convert 1-3CPP to acrylamide. | Long equilibration times; solubility issues with non-polar impurities. |
Why RP-HPLC Wins
While GC-FID is sensitive, beta-chloro amides are thermally unstable . At injector temperatures >200°C, 1-3CPP can eliminate HCl to form 1-acryloylpyrrolidine. This creates a false positive for the impurity, failing the "Sample Integrity" requirement. RP-HPLC operates at ambient temperature, preserving the molecule's true state.
Validated Experimental Protocol (RP-HPLC)
This protocol uses a "self-validating" system suitability test (SST) to ensure the separation of the critical pair: the acid impurity and the main amide.
Instrument & Conditions[1][2]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Why: C18 provides sufficient retention for the alkyl chloride chain.
-
-
Wavelength: 210 nm (Bandwidth 4 nm).
-
Why: The amide bond absorbs strongly here. 254 nm is useless as 1-3CPP lacks aromaticity [1].
-
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
Mobile Phase Strategy
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Causality: Low pH suppresses silanol ionization (reducing pyrrolidine tailing) and keeps 3-chloropropanoic acid protonated (
), ensuring it retains on the column rather than eluting in the void [2].
-
-
Solvent B: Acetonitrile (ACN).
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Load/Retain Polar Impurities |
| 10.0 | 60 | 40 | Elute Main Peak |
| 12.0 | 10 | 90 | Wash Hydrophobics |
| 15.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile.
-
Note: Do not use 100% ACN as diluent; it causes "solvent wash-through" of polar peaks, distorting early eluters.
-
-
Concentration: 1.0 mg/mL.
-
Filter: 0.22 µm PTFE or Nylon.
Decision Logic for Method Troubleshooting
Use this workflow to diagnose separation issues during method transfer.
Figure 2: Troubleshooting logic for 1-3CPP separation issues.
References
-
Element Lab Solutions. (n.d.). HPLC UV detection: Wavelength selection for aliphatic amides. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase LC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Degradation Study of Amides using TGA-MS. Retrieved from [Link]
Kinetic Profiling of 1-(3-Chloropropanoyl)pyrrolidine: A Comparative Technical Guide
Executive Summary: The "Masked" Electrophile Strategy
In the landscape of covalent inhibition and synthetic intermediates, 1-(3-Chloropropanoyl)pyrrolidine occupies a strategic niche as a latent acrylamide . Unlike direct Michael acceptors (acrylamides) that are constitutively reactive, or
This guide provides a technical comparison of this scaffold against its primary alternatives, detailing the kinetic pathways that govern its stability, activation, and ultimate target engagement.
Mechanistic Kinetic Pathways
The reactivity of this compound is governed by a competition between elimination-addition and direct displacement . Understanding this bifurcation is critical for interpreting kinetic data.
The Activation-Alkylation Cascade
The dominant pathway under physiological or basic synthetic conditions is an E1cB-like elimination of HCl to form 1-acryloylpyrrolidine , which then acts as a Michael acceptor.
Figure 1: Kinetic pathways of this compound.[1] The primary route involves activation (
Comparative Performance Analysis
The following table contrasts this compound with standard electrophilic warheads used in drug discovery and synthesis.
Table 1: Kinetic & Stability Profile Comparison
| Feature | This compound | Acryloyl Pyrrolidine (Direct) | Chloroacetyl Pyrrolidine |
| Mechanism | Elimination-Addition (Masked) | Direct Michael Addition | Direct |
| Reactivity Class | Tunable / Latent | High (Constitutive) | Very High (Aggressive) |
| Metabolic Stability | High (Resistant to rapid hydrolysis) | Moderate (Prone to reductase/GSH) | Low (Rapid GSH depletion) |
| Selectivity | High (Requires activation) | Moderate (Cys/Lys/His) | Low (Promiscuous) |
| Kinetic Signature | Sigmoidal (Lag phase possible) | Exponential Decay | Exponential Decay |
| Half-Life (pH 7.4) | Days (Stable) | Hours to Days | Minutes to Hours |
Key Technical Insight: The "Lag Phase"
When studying this compound kinetics, researchers often observe a lag phase in product formation. This corresponds to the time required to build up a steady-state concentration of the acrylamide intermediate via
-
If
: The reaction is rate-limited by the elimination step. The observed rate constant . -
If
: The compound behaves kinetically identical to the acrylamide.
Experimental Protocols for Kinetic Profiling
To rigorously characterize this compound, two distinct assays are required: one for the activation step and one for the overall alkylation.
Protocol A: Determination of Elimination Rate ( )
Objective: Measure the rate of conversion to the acrylamide species in the absence of a nucleophile.
-
Preparation: Dissolve this compound (10 mM) in deuterated phosphate buffer (pH 7.4, 8.0, and 9.0) containing 10%
for solubility. -
Monitoring: Transfer to an NMR tube immediately.
-
Acquisition: Acquire
-NMR spectra every 15 minutes for 12 hours. -
Quantification: Track the disappearance of the
-methylene triplet ( ppm) and the appearance of the vinyl signals ( ppm). -
Calculation: Plot
vs. time. The slope is .[2]-
Note: Expect
to be pH-dependent (faster at higher pH).
-
Protocol B: Thiol Reactivity Assay (GSH Alkylation)
Objective: Determine the second-order rate constant (
-
Reaction Mix: Prepare a solution of the compound (50
M) and L-Cysteine or Glutathione (GSH) (500 M, 10x excess) in PBS (pH 7.4). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at
min. Quench immediately with 1% Formic Acid. -
Analysis: Analyze via LC-MS/MS. Monitor the parent ion (
) and the adduct ion ( for GSH). -
Data Fitting: Under pseudo-first-order conditions (excess thiol), fit the decay of the parent compound to:
Interpreting the Data: Decision Matrix
Use the derived kinetic constants to determine the utility of the 3-chloropropanoyl scaffold for your specific application.
| Observation | Diagnosis | Recommendation |
| The "mask" is too stable. | Increase local pH or switch to a | |
| Elimination is instantaneous. | The compound offers no selectivity advantage over the direct acrylamide. | |
| High Hydrolysis Rate | Instability.[3] | The pyrrolidine ring may be activating the amide bond too strongly; consider steric shielding on the ring. |
References
-
Mechanism of Covalent Inhibition: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link
-
Kinetic Analysis of Acrylamides: Flanagan, M. E., et al. "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry57 (23), 10072-10079 (2014). Link
-
Elimination-Addition Pathways: Kalgutkar, A. S., & Dalvie, D. K. "Drug metabolism and toxicity aspects of covalent inhibitors." Drug Metabolism Reviews47 (4), 486-515 (2015). Link
-
Synthesis & Reactivity of 3-Chloropropanoyl Derivatives: Organic Process Research & Development studies on "Osimertinib" intermediate synthesis (3-chloropropanoyl chloride usage). Link
-
Cysteine Reactivity Protocols: Awoonor-Williams, E., & Rowley, C. N. "Evaluation of methods for the calculation of the pKa of cysteine residues in proteins." Journal of Chemical Theory and Computation12 (9), 4662-4673 (2016). Link
Sources
Validating the Biological Assay for 1-(3-Chloropropanoyl)pyrrolidine Derivatives: A Technical Comparison Guide
Executive Summary
1-(3-Chloropropanoyl)pyrrolidine derivatives represent a class of electrophilic peptidomimetics designed to target serine proteases of the S9 family, specifically Prolyl Oligopeptidase (POP) and Fibroblast Activation Protein (FAP) .[1] The presence of the 3-chloropropanoyl warhead facilitates a covalent mechanism of action (alkylating or acylating the active site), rendering standard equilibrium-based IC50 measurements insufficient for accurate potency ranking.
This guide outlines the validation of a Continuous Fluorometric Kinetic Assay as the gold standard for characterizing these derivatives. It objectively compares this method against colorimetric and mass-spectrometry alternatives, providing a robust protocol for determining the critical kinetic parameters
Part 1: The Target & Mechanism (The "Why")
To validate an assay for this scaffold, one must understand its specific mode of inhibition. Unlike reversible inhibitors, this compound derivatives act via a two-step mechanism:
-
Recognition: The pyrrolidine ring mimics the proline residue of the natural substrate, guiding the molecule into the enzyme's S1 pocket.
-
Inactivation: The electrophilic carbon in the chloropropanoyl group undergoes nucleophilic attack by the catalytic serine (Ser554 in POP), resulting in an irreversible covalent adduct.
Mechanism of Action Diagram
Caption: Two-step covalent inhibition mechanism. Validation must account for the time-dependent transition from EI to E-I.
Part 2: Assay Platform Comparison
For covalent inhibitors, the choice of detection platform dictates the quality of kinetic data. The following table compares the three primary methodologies available for this compound class.
| Feature | Method A: Continuous Fluorometric (Recommended) | Method B: Endpoint Colorimetric | Method C: LC-MS/MS Binding |
| Detection Principle | Cleavage of fluorogenic substrate (e.g., Z-Gly-Pro-AMC). | Cleavage of chromogenic substrate (e.g., Z-Gly-Pro-pNA). | Mass shift detection of the Enzyme-Inhibitor adduct. |
| Sensitivity | High (Ex/Em: 360/460 nm). Detects pM activity. | Low/Medium (Abs: 405 nm). Requires high enzyme conc. | High . Direct stoichiometric measurement. |
| Kinetic Capability | Excellent .[2][3] Real-time progress curves allow | Poor . Single time-point snapshots miss fast inactivation rates. | Medium . Discontinuous; requires quenching at multiple time points. |
| Throughput | High (96/384-well plates). | High (96/384-well plates). | Low (requires LC separation time). |
| Interference | Low (background fluorescence is rare). | High (colored compounds interfere with Abs). | None (mass based). |
| Cost | Low (Generic substrates available). | Low. | High (Instrument time & maintenance). |
Verdict: The Continuous Fluorometric Assay is the superior choice for routine validation and SAR (Structure-Activity Relationship) studies due to its ability to generate real-time kinetic data required for
Part 3: Validation Protocol (The "How")
This protocol validates the assay using Z-Gly-Pro-AMC as the substrate for Prolyl Oligopeptidase (POP).
Materials & Reagents[2][3][4][5][6]
-
Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT (prevents oxidation of active site), 1 mM EDTA.
-
Substrate: Z-Gly-Pro-AMC (Km ≈ 10-20 µM).
-
Enzyme: Recombinant Human POP (rhPOP).
-
Control Inhibitor: KYP-2047 (Positive Control).
Assay Optimization Workflow
Before testing derivatives, the system must be validated for linearity and stability.
Caption: Step-by-step validation workflow ensuring assay robustness before compound screening.
Critical Experiment: Time-Dependent Inhibition (TDI)
Since this compound is a covalent inhibitor, its IC50 will decrease (potency increases) as incubation time increases. This is the hallmark of validation for this compound class.
Protocol:
-
Prepare 5-point dilution series of the inhibitor.
-
Set A (No Pre-incubation): Add Enzyme + Inhibitor + Substrate immediately. Measure slope.
-
Set B (30 min Pre-incubation): Incubate Enzyme + Inhibitor for 30 mins. Then add Substrate. Measure slope.
-
Set C (60 min Pre-incubation): Incubate Enzyme + Inhibitor for 60 mins. Then add Substrate. Measure slope.
Validation Criteria:
-
If
, the assay successfully detects covalent binding. -
Z-Factor: Must be > 0.5 using the Positive Control (KYP-2047) vs. DMSO vehicle.
Part 4: Kinetic Characterization ( )
Reporting IC50 for covalent inhibitors is scientifically flawed because the value changes with time. You must validate the assay by calculating the second-order rate constant.
Data Analysis Steps
-
Determine
: Plot the product formation (RFU) vs. time. The curve will be non-linear (exponential) as the enzyme dies off. Fit to: -
Determine
and : Plot vs. [Inhibitor]. Fit to the hyperbolic equation:
Interpretation Table:
| Parameter | Meaning | Target Value for Lead Candidate |
| Affinity of the initial reversible binding.[4] | < 1.0 µM | |
| Rate of covalent bond formation. | > 0.01 s⁻¹ | |
| Overall catalytic efficiency of inhibition. | > 10,000 M⁻¹s⁻¹ |
References
-
Lawson, M., et al. "A practical guide for the assay-dependent characterisation of irreversible inhibitors." Annual Reports in Medicinal Chemistry, 2021. Link
-
Tarrago, T., et al. "Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics." Journal of Medicinal Chemistry, 2018. Link
-
Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2013. Link
-
Fuller, R. L., et al. "Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination." MDPI Sensors, 2022. Link
-
Domainex. "kinact / KI Assay for Irreversible Covalent Compounds." Domainex Technical Notes, 2024. Link
Sources
- 1. Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 1-(3-Chloropropanoyl)pyrrolidine for Research and Development
In the landscape of pharmaceutical and chemical research, the synthesis of key intermediates with high purity and cost-effectiveness is paramount. 1-(3-Chloropropanoyl)pyrrolidine is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering insights into the underlying chemistry, process efficiencies, and economic considerations to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to this compound
This compound is a tertiary amide that incorporates a reactive chloropropyl chain, making it a versatile intermediate for further functionalization. Its structure is a precursor for the introduction of the N-acylpyrrolidine moiety into larger molecules, a common motif in medicinal chemistry. The selection of a synthetic route to this intermediate can significantly impact the overall efficiency and cost of a multi-step synthesis. This guide will focus on the two most common and practical approaches: the acylation of pyrrolidine with 3-chloropropionyl chloride, and the direct amide coupling of 3-chloropropionic acid with pyrrolidine.
Comparative Analysis of Synthetic Routes
The choice between the two primary synthetic routes depends on a balance of factors including starting material cost and availability, reaction yield and purity, process safety, and waste management.
Route 1: Acylation of Pyrrolidine with 3-Chloropropionyl Chloride
This is a classic and straightforward approach to amide bond formation. The high reactivity of the acid chloride drives the reaction to completion, often with high yields and relatively short reaction times.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom in pyrrolidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable amide product. An additional equivalent of a base, or a second equivalent of pyrrolidine, is required to neutralize the hydrochloric acid byproduct.
Route 2: Amide Coupling of 3-Chloropropionic Acid and Pyrrolidine
This route avoids the use of the highly reactive and corrosive 3-chloropropionyl chloride by employing a coupling agent to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a common and cost-effective coupling agent for this purpose.
Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by pyrrolidine, forming the desired amide. The main byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration.[1]
Cost-Benefit Analysis
| Feature | Route 1: From 3-Chloropropionyl Chloride | Route 2: From 3-Chloropropionic Acid |
| Starting Materials Cost | Higher cost for 3-chloropropionyl chloride. | Lower cost for 3-chloropropionic acid, but requires a coupling agent (e.g., DCC). |
| Yield | Generally high (>90%). | Typically good to high (80-95%), but can be dependent on the efficiency of the coupling agent and reaction conditions. |
| Reaction Time | Fast (typically 1-4 hours). | Slower (can range from a few hours to overnight). |
| Safety & Handling | 3-Chloropropionyl chloride is highly corrosive, moisture-sensitive, and lachrymatory. Thionyl chloride, used in its preparation, is also highly toxic and corrosive.[2] | 3-Chloropropionic acid is a solid and less hazardous. DCC is a skin sensitizer.[3] |
| Byproducts & Waste | Generates HCl, which needs to be neutralized, forming salt waste. | Generates dicyclohexylurea (DCU), a solid byproduct that needs to be filtered off.[4] |
| Atom Economy | Lower, due to the generation of HCl.[5] | Higher, as more atoms from the reactants are incorporated into the final product.[5] |
| Purification | Typically involves aqueous workup to remove salts, followed by extraction and solvent evaporation. May require distillation for high purity. | Filtration to remove DCU, followed by aqueous workup and extraction. Chromatography may be needed to remove residual DCU or other impurities.[6] |
| Scalability | Well-suited for large-scale production due to fast reaction times and simple workup, provided that handling of hazardous materials is well-controlled. | Scalable, but the removal of solid DCU can be cumbersome on a very large scale. |
Experimental Protocols
Route 1: Synthesis of this compound from 3-Chloropropionyl Chloride
This protocol is based on the general principles of acylation of secondary amines with acid chlorides.
Materials:
-
Pyrrolidine
-
3-Chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in anhydrous DCM to the stirred pyrrolidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Route 2: Synthesis of this compound from 3-Chloropropionic Acid
This protocol is adapted from a general procedure for DCC coupling of carboxylic acids and amines.[7][8]
Materials:
-
3-Chloropropionic acid
-
Pyrrolidine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
0.1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-chloropropionic acid (1.0 eq.) and pyrrolidine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.[8]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU, rinsing the filter cake with a small amount of cold DCM.[6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation if necessary.
Visualization of Synthetic Pathways
Caption: A workflow to guide the selection of the optimal synthetic route.
Conclusion
Both the acylation of pyrrolidine with 3-chloropropionyl chloride and the DCC-mediated coupling of 3-chloropropionic acid are viable and effective methods for the synthesis of this compound. The choice between these two routes is a strategic one that depends on the specific priorities of the research or production campaign.
The acid chloride route offers the advantages of speed and simplicity, making it attractive for rapid, large-scale production where the infrastructure to handle hazardous materials is in place. In contrast, the amide coupling route provides a safer and more atom-economical alternative, which may be preferable in laboratory settings or where environmental considerations are paramount, despite the potential for a more involved purification process to remove the DCU byproduct. By carefully considering the cost-benefit analysis and the decision workflow presented in this guide, researchers can make an informed choice that best aligns with their project goals.
References
- CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google P
-
SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING - Malaysian Journal of Analytical Sciences. [Link]
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Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed. [Link]
- JPH11199540A - Production of 3-chloropropionyl chloride - Google P
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An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. [Link]
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Development of one‐pot direct N‐acylation of indole with carboxylic... - ResearchGate. [Link]
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Thionyl chloride - Wikipedia. [Link]
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How I can remove DCU from my product? - Chemistry Stack Exchange. [Link]
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Acid-Amine Coupling using DCC - Organic Synthesis. [Link]
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An Evaluation of the Occupational Health Hazards of Peptide Couplers - ACS Publications. [Link]
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10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [Link]
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How can I remove the DCU after an esterification catalyzed by DCC ? | ResearchGate. [Link]
-
Atom Economy Green Synthesis in Organic Chemistry - JOCPR. [Link]
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(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
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Sustainable Carbododiimine and Triazine Reagents as Collagen Cross-Linking Agents in the Presence of PAMAM Dendrimers | Request PDF - ResearchGate. [Link]
-
Workup: DCC Coupling - Department of Chemistry : University of Rochester. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
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Advances in amidation chemistry – a short overview - Arkivoc. [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. [Link]
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3 - Organic Syntheses Procedure. [Link]
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Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K. [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. [Link]
- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)
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One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids - PMC. [Link]
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Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. [Link]
-
Atom-economic amide synthesis by using an iron-substituted polyoxometalate catalyst - Chemical Communications (RSC Publishing). [Link]
- US20220144772A1 - Method for purifying waste n-methyl-2-pyrrolidone mixture solution - Google P
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Amide Synthesis - Fisher Scientific. [Link]
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Can anyone explain the residues in our thionyl chloride reaction? - ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Cross-Validation of 1-(3-Chloropropanoyl)pyrrolidine
This guide provides an in-depth comparison of synthetic routes and a comprehensive framework for the analytical cross-validation of 1-(3-Chloropropanoyl)pyrrolidine, a key intermediate in pharmaceutical and materials science. Designed for researchers and process chemists, this document moves beyond simple protocols to explain the causal factors behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a privileged motif in drug discovery.[3] this compound serves as a versatile building block, enabling the introduction of a reactive propyl chloride handle onto the pyrrolidine nitrogen. This functionality is crucial for subsequent nucleophilic substitution reactions to build more complex molecular architectures. Given its importance, the ability to synthesize this intermediate with high purity and to rigorously validate its structure and quality is paramount.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of this compound is fundamentally an acylation reaction. The choice of acylating agent and reaction conditions directly impacts yield, purity, safety, and scalability. We will compare the two most practical approaches: the use of a reactive acyl chloride and the in-situ activation of the corresponding carboxylic acid.
Method A: The Acyl Chloride Route (The Workhorse)
This is the most direct and common method, relying on the high electrophilicity of 3-chloropropionyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution pathway.
Causality Behind the Protocol: The primary challenge is managing the exothermicity of the reaction and neutralizing the hydrochloric acid byproduct, which can form a salt with the starting pyrrolidine, rendering it non-nucleophilic. Using a non-nucleophilic base like triethylamine (TEA) or pyridine is essential to scavenge the HCl as it forms, driving the reaction to completion. The reaction is typically performed at low temperatures (0 °C) to mitigate side reactions and ensure safety.
Method B: Carboxylic Acid Activation (The Milder Alternative)
This approach avoids the direct handling of the often lachrymatory and moisture-sensitive acyl chloride. Instead, 3-chloropropanoic acid is activated in-situ using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive intermediate that is then attacked by pyrrolidine.
Performance Comparison: Acyl Chloride vs. Activated Acid
| Parameter | Method A: Acyl Chloride | Method B: Activated Carboxylic Acid | Justification |
| Reactivity | Very High | Moderate to High | Acyl chlorides are intrinsically more electrophilic than activated esters.[4] |
| Yield | Generally High (>90%) | Good to High (75-95%) | Dependent on the efficiency of the coupling agent and removal of byproducts. |
| Purity Profile | High, main impurity is HCl salt | Can be complex; urea byproduct from coupling agents can be difficult to remove. | |
| Safety & Handling | Acyl chloride is corrosive and moisture-sensitive.[5] | Reagents are generally less hazardous, but coupling agents can be allergens. | |
| Atom Economy | Good | Poor | The large coupling agent becomes a stoichiometric byproduct (e.g., dicyclohexylurea). |
| Scalability | Excellent, widely used in industry. | More common in lab-scale and peptide synthesis due to cost and byproduct removal. |
Part 2: The Cross-Validation Framework: A Multi-Modal Analytical Approach
No single analytical technique is sufficient to confirm the identity, structure, and purity of a compound. A self-validating system employs multiple, orthogonal methods to build a comprehensive and trustworthy data package.[6]
Caption: Integrated workflow for synthesis and validation.
Expected Analytical Data for Cross-Validation
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.8-3.4 (m, 4H, N-CH₂), ~2.9 (t, 2H, CO-CH₂), ~2.0-1.8 (m, 4H, pyrrolidine CH₂), ~3.7 (t, 2H, CH₂-Cl) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~170 (C=O), ~46 & ~45 (N-CH₂), ~40 (CH₂-Cl), ~38 (CO-CH₂), ~26 & ~24 (pyrrolidine CH₂) |
| FT-IR | Wavenumber (cm⁻¹) | ~1645 (strong, C=O amide stretch), ~2970 & ~2875 (C-H stretch), ~750 (C-Cl stretch) |
| Mass Spec. | m/z (EI or ESI+) | [M+H]⁺ = 162.07 (for C₇H₁₂ClNO) |
| HPLC | Purity | >98% (typical requirement) |
| Appearance | Physical State | Colorless to light yellow liquid or low-melting solid.[7] |
Note: NMR shifts are estimates and may vary based on solvent and concentration.
The power of this approach lies in concordance. A successful validation sees the molecular weight from MS match the structure deduced from NMR, which in turn contains the functional groups identified by IR, and is shown to be the major component by HPLC.[8][9][10]
Part 3: Detailed Experimental & Analytical Protocols
Protocol 1: Synthesis via Acyl Chloride (Method A)
Objective: To synthesize this compound with a target yield of >90%.
Materials:
-
Pyrrolidine (1.0 eq)
-
3-Chloropropionyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add pyrrolidine and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Causality: This controls the exothermic reaction between the amine and acyl chloride, preventing potential side reactions and ensuring safety.
-
-
Reagent Addition: Slowly add a solution of 3-chloropropionyl chloride in DCM via the dropping funnel over 30 minutes. Concurrently, add TEA to the reaction mixture. Maintain the temperature below 5 °C.
-
Causality: Slow addition prevents a rapid temperature spike. TEA is added to neutralize the HCl byproduct, preventing the formation of pyrrolidine hydrochloride salt.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup - Quenching: Carefully pour the reaction mixture into cold 1M HCl solution to quench any remaining reagents and wash out the TEA hydrochloride salt.
-
Workup - Extraction: Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Causality: Each wash removes specific types of impurities, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by vacuum distillation.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the chemical purity of the synthesized product.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the product in 1 mL of acetonitrile.
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
-
Trustworthiness: This method is considered stability-indicating if it can separate the main peak from known impurities and potential degradation products.[6]
-
Part 4: Stability Considerations and Safe Handling
Stability: While the amide bond in this compound is generally stable, the compound possesses a reactive alkyl chloride group. Under basic conditions or with certain nucleophiles, it can undergo intramolecular cyclization to form a quaternary ammonium salt or intermolecular side reactions. The material should be stored in a cool, dry place, sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of any trace acyl chloride precursor and degradation.[11]
Safety: Based on analogous compounds, this compound should be handled with care. The hydrochloride salt of the related compound, 1-(3-chloropropyl)pyrrolidine, is classified as toxic if swallowed and can cause severe skin burns and eye damage.[12]
-
GHS Hazard Statements (Anticipated): H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction).
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
The synthesis and validation of this compound require a systematic and evidence-based approach. While the acyl chloride method offers a high-yielding and scalable route, careful control of reaction conditions is critical. For laboratory-scale synthesis where handling of acyl chlorides is a concern, the carboxylic acid activation method provides a milder, albeit less atom-economical, alternative.
Ultimately, the trustworthiness of the experimental results hinges on a rigorous, multi-modal analytical cross-validation. By integrating data from NMR, MS, IR, and chromatography, researchers can establish an irrefutable profile of the compound's identity, structure, and purity, ensuring its suitability for downstream applications in drug discovery and development.
References
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Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction . ResearchGate. Available from: [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives . National Institutes of Health (NIH). Available from: [Link]
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(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation . MDPI. Available from: [Link]
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Pyrrolidine synthesis . Organic Chemistry Portal. Available from: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. Available from: [Link]
-
1-(3-chloropropyl)pyrrolidine Hydrochloride . PubChem. Available from: [Link]
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MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions . National Institutes of Health (NIH). Available from: [Link]
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Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry . PubMed. Available from: [Link]
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Recent Advances in the Synthesis of Pyrrolidines . ResearchGate. Available from: [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data . OpenReview. Available from: [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
-
Reaction routes for synthesis of 2-pyrrolidone and N-methyl-2-pyrrolidone from SA . ResearchGate. Available from: [Link]
-
Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D . ResearchGate. Available from: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol . National Institutes of Health (NIH). Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . MDPI. Available from: [Link]
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation . PubMed. Available from: [Link]
-
Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products . ResearchGate. Available from: [Link]
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.
-
a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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Impurity Profiling With Use of Hyphenated Techniques . Asian Journal of Research in Chemistry. Available from: [Link]
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- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
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- 7. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
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- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(3-Chloropropanoyl)pyrrolidine: Proper Disposal & Handling Procedures
Part 1: Executive Safety Summary
Immediate Action Required: Treat 1-(3-Chloropropanoyl)pyrrolidine as a potential alkylating agent and a halogenated organic hazard .[1]
This compound contains a
Core Disposal Directives:
-
Strict Segregation: Dispose of only in the Halogenated Organic Waste stream.[1]
-
pH Control: NEVER mix with basic waste (NaOH, KOH, organic bases).[1] This prevents the formation of toxic acrylamide derivatives.
-
Incineration: The ultimate disposal method must be high-temperature incineration with scrubber systems.[1]
Part 2: Chemical Profile & Hazard Identification[2][3]
To ensure safe handling, one must understand the causality of the hazard. This is not just a "toxic chemical"; it is a functionalized intermediate with specific reactive pathways.[1]
Structural Reactivity Analysis
The molecule consists of a pyrrolidine ring acylated by a 3-chloropropanoyl group.[1]
-
Alkylating Potential: The chlorine atom at the
-position is a leaving group.[1] It can undergo nucleophilic substitution with DNA bases or proteins, posing a mutagenic risk.[1] -
Elimination Risk (The "Hidden" Hazard): In the presence of a base, the molecule undergoes
-elimination of HCl to form the corresponding acrylamide.[1]
Reaction Pathway (Avoidance Target):
Physical & Safety Data Table
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Amide | Requires halogen-specific incineration (reduces dioxin formation risk).[1] |
| Physical State | Solid (low melting) or Oil | Viscous liquids require solvent rinsing for complete transfer.[1] |
| Solubility | Organic Solvents (DCM, DMSO) | Compatible with standard organic waste streams; incompatible with aqueous drains.[1] |
| Flash Point | >110°C (Estimated) | Combustible but not Flammable (Class IIIB).[1] |
| Incompatibility | Strong Bases , Oxidizers | Segregate strictly from caustic waste streams.[1] |
| PPE Requirement | Nitrile (Double gloved), Goggles | Prevent skin absorption; compound is a likely sensitizer.[1] |
Part 3: Waste Stream Classification & Logic[1]
Proper classification ensures regulatory compliance (RCRA in the US) and safety during transport.[1]
Waste Codes (US RCRA Context)
While this compound is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by its properties:
-
Primary Stream: Halogenated Solvent/Organic Waste .[1]
-
EPA Waste Codes (if in solution):
-
Lab-Specific Tag: "Toxic, Halogenated, Irritant."[1]
Part 4: Step-by-Step Disposal Protocol
This protocol is a self-validating system designed to prevent cross-contamination and accidental synthesis of toxic byproducts in the waste container.[1]
Solid Waste (Pure Compound)[1]
-
Containment: Transfer the solid or oil into a clear, screw-cap glass vial or HDPE bottle.
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Secondary Packaging: Place the vial into a larger, sealable clear plastic bag (Ziploc type) to contain potential leaks or odors.
-
Binning: Deposit into the Solid Hazardous Waste drum.
Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
pH Check (Critical): Before adding to any waste container, verify the solution is Neutral or Acidic (pH 4–7).[1]
-
Why? If the reaction mixture contains residual base (e.g., TEA, DIPEA, Carbonate), quench it with dilute HCl or Acetic Acid before disposal to prevent acrylamide formation.[1]
-
-
Solvent Selection: Dissolve residues in a compatible non-halogenated solvent (Ethyl Acetate) or a halogenated solvent (Dichloromethane) depending on solubility.[1]
-
Transfer: Pour into the Halogenated Organic Waste carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorine-containing solute mandates the "Halogenated" stream to protect the incinerator catalytic converters.[1]
-
-
Log: Record the addition on the carboy's accumulation log.
Empty Containers
-
Triple Rinse: Rinse the original container three times with a small volume of Acetone or DCM.[1]
-
Disposal of Rinsate: Pour all rinsates into the Halogenated Organic Waste carboy.
-
Defacing: Cross out the original label and mark "Empty".[1]
-
Glass Disposal: Place the dry, rinsed container in the "Broken Glass/Sharps" bin (if glass) or trash (if plastic, depending on local EHS rules).[1]
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for disposing of this compound, emphasizing the critical "No Base" rule.
Figure 1: Decision tree for the safe disposal of this compound, highlighting the mandatory neutralization step to prevent toxic byproduct formation.[1]
Part 6: Spill Management & Emergency Procedures
Spill Response Protocol:
-
Evacuate & Ventilate: If the spill is >100 mL or outside a hood, evacuate the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] If powder/dust is present, use an N95 or P100 respirator.[1]
-
Containment: Surround the spill with absorbent pads or vermiculite.[1] Do not use paper towels (they increase surface area for evaporation).[1]
-
Cleanup:
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11571916, 1-(3-chloropropyl)pyrrolidine (Related Structure & Reactivity Data).[1] Retrieved January 30, 2026 from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor.[1] Retrieved January 30, 2026 from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[1] Chapter 8: Management of Waste. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 3-chloropropionyl chloride (Precursor Hazard Data).[1][3] Retrieved January 30, 2026 from [Link][1]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
